molecular formula C30H46N4O6S B557147 Boc-His(Tos)-OH.DCHA CAS No. 65057-34-3

Boc-His(Tos)-OH.DCHA

Katalognummer: B557147
CAS-Nummer: 65057-34-3
Molekulargewicht: 590.8 g/mol
InChI-Schlüssel: RNRUVXUHYUOWJW-RSAXXLAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-His(Tos)-OH.DCHA, also known as this compound, is a useful research compound. Its molecular formula is C30H46N4O6S and its molecular weight is 590.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRUVXUHYUOWJW-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215381
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65057-34-3
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65057-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065057343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dicyclohexylamine (DCHA) Salt of Boc-His(Tos)-OH: A Technical Guide to its Purpose and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Histidine Challenge in Peptide Synthesis

The strategic incorporation of histidine into synthetic peptides is fundamental to replicating the structure and function of a vast array of biologically active molecules. However, the unique imidazole side chain of histidine presents a persistent challenge for peptide chemists. Its nucleophilic character can lead to undesirable side reactions, and the π-nitrogen is known to catalyze the racemization of the α-carbon during the activation step of peptide coupling, compromising the stereochemical integrity of the final product.[1][2] Effective protection of the imidazole ring is therefore not merely a recommendation but a necessity for successful and high-purity peptide synthesis.[3]

This technical guide provides an in-depth analysis of a specific and widely used histidine derivative, Nα-Boc-N(im)-tosyl-L-histidine (Boc-His(Tos)-OH), with a core focus on the critical role of its dicyclohexylamine (DCHA) salt form. We will explore the causal chemistry behind the choice of this formulation, its practical implications for stability and handling, and provide field-proven protocols for its successful application in Boc-strategy solid-phase peptide synthesis (SPPS).

The Rationale for Salt Formation: Ensuring Stability and Purity

While protected amino acids are commercially available as free acids, many are also supplied as dicyclohexylammonium (DCHA) or cyclohexylammonium (CHA) salts. The formation of these salts is a deliberate chemical strategy employed when the free carboxylic acid form of the derivative is chemically unstable, non-crystalline (oily or amorphous), or difficult to purify.[4]

The primary purpose of the DCHA salt in Boc-His(Tos)-OH is to confer enhanced stability and improve handling characteristics . Dicyclohexylamine is a bulky, non-hygroscopic organic base that reacts with the free carboxylic acid of the Boc-His(Tos)-OH molecule to form a stable, crystalline solid.[4] This crystalline lattice structure is less susceptible to degradation from environmental factors such as moisture and temperature compared to the often amorphous free acid. For researchers, this translates to a longer shelf-life, more reliable weighing and handling, and ultimately, greater confidence in the quality of the starting material for a synthesis campaign.

PropertyBoc-His(Tos)-OH (Free Acid)Boc-His(Tos)-OH · DCHA Salt
Physical Form Often an oil or amorphous solidCrystalline solid
Stability Prone to degradation, potentially hygroscopicEnhanced thermal and storage stability
Handling Can be difficult to weigh and handle accuratelyFree-flowing powder, easy to handle
Purity Purification can be challengingCrystallization facilitates high purity

The Tosyl Protecting Group in Boc-SPPS: A Strategic Choice

The p-toluenesulfonyl (tosyl or Tos) group is a robust protecting group for the imidazole nitrogen of histidine in the context of Boc-SPPS.[5] Its primary function is to act as an electron-withdrawing group, reducing the nucleophilicity and basicity of the imidazole ring. This effectively prevents side-chain acylation during coupling and mitigates the risk of racemization.[1][6]

Compared to other histidine protecting groups used in Boc-SPPS, the tosyl group offers a balance of stability and lability:

  • N(im)-Dinitrophenyl (Dnp): The Dnp group is exceptionally stable to the acidic conditions of Boc-SPPS, including the final cleavage with hydrogen fluoride (HF). This high stability makes it suitable for the synthesis of long and complex peptides. However, its removal requires a separate, dedicated step using a nucleophile like thiophenol prior to the final HF cleavage, adding complexity to the workflow.[7][8]

  • N(im)-Benzyloxymethyl (Bom): The Bom group is highly effective at suppressing racemization.[6] However, its cleavage with HF can generate formaldehyde as a byproduct, which can lead to modifications of the peptide chain.[9]

  • N(im)-tert-Butoxycarbonyl (Boc): In a di-Boc derivative (Boc-His(Boc)-OH), the side-chain Boc group is labile and is removed simultaneously with the Nα-Boc group during the standard TFA deprotection step.[10] This makes it suitable for synthesizing short peptides or for placing a histidine residue near the N-terminus, but not for longer sequences where side-chain protection is required throughout the synthesis.

The tosyl group in Boc-His(Tos)-OH is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection but is readily cleaved during the final, strong acid deprotection step (e.g., HF), providing a reliable and streamlined workflow for many applications.[5]

Experimental Workflow: From DCHA Salt to Peptide Elongation

The use of the DCHA salt necessitates an initial conversion to the free acid before the amino acid derivative can be activated and coupled to the growing peptide chain. The following sections provide a comprehensive, step-by-step methodology.

Conversion of Boc-His(Tos)-OH · DCHA to the Free Acid

This protocol is a self-validating system to ensure the complete removal of dicyclohexylamine, which would otherwise interfere with the subsequent coupling reaction.

DCHA_Removal_Workflow cluster_0 Step 1: Suspension cluster_1 Step 2: Acidification & Extraction cluster_2 Step 3: Isolation A Suspend Boc-His(Tos)-OH·DCHA in Ethyl Acetate B Add 10% Phosphoric Acid (aq) Stir until two clear phases form A->B C Separate aqueous phase (pH should be 2-3) B->C D Wash organic phase with 10% Phosphoric Acid C->D E Wash organic phase with H2O (repeat 3x, final pH ≥ 4) D->E F Dry organic phase over anhydrous Na2SO4 E->F G Filter and evaporate solvent in vacuo F->G H Obtain Boc-His(Tos)-OH (free acid, often an oil) G->H

Caption: Workflow for the conversion of the DCHA salt to the free acid.

Detailed Protocol:

  • Suspension: Suspend one part by weight of the Boc-His(Tos)-OH · DCHA salt in 5-10 volumes of an organic solvent such as ethyl acetate or tert-butyl methyl ether.[4]

  • Acidification: While stirring, add a 10% aqueous solution of phosphoric acid portion-wise until the solid DCHA salt is completely dissolved and two clear liquid phases are observed. The use of phosphoric acid is critical, as hydrochloric acid can form the sparingly soluble dicyclohexylammonium chloride salt, complicating the extraction.[4]

  • Phase Separation & Washing:

    • Transfer the mixture to a separatory funnel. Check the pH of the lower, aqueous phase; it should be between 2 and 3. Separate and discard the aqueous phase.[4]

    • Wash the organic phase once more with a small volume of 10% phosphoric acid.

    • Wash the organic phase three times with water. It is crucial that the pH of the final aqueous wash is neutral (≥4) to ensure all phosphoric acid has been removed.[4]

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting free acid, Boc-His(Tos)-OH, is often obtained as a viscous oil or foam and should be used promptly in the subsequent coupling step.[4]

Coupling Protocol and Critical Considerations

A critical, field-proven insight regarding Boc-His(Tos)-OH is the lability of the tosyl group to 1-hydroxybenzotriazole (HOBt) .[11] HOBt is a common additive in carbodiimide-mediated coupling reactions (e.g., with DCC or DIC) used to suppress racemization and improve reaction rates. However, its use with Boc-His(Tos)-OH will prematurely cleave the tosyl protecting group, leaving the imidazole side chain vulnerable to side reactions.

Therefore, coupling reactions involving Boc-His(Tos)-OH must be performed in the absence of HOBt.

Coupling_Workflow cluster_pre Pre-Coupling cluster_couple Coupling (HOBt-Free) cluster_post Post-Coupling Resin Peptide-Resin with free N-terminal amine Neutralize Neutralize with DIEA in DCM/DMF Resin->Neutralize Add_AA Add activated amino acid solution to neutralized resin Neutralize->Add_AA AA_sol Dissolve Boc-His(Tos)-OH (free acid) and Coupling Reagent (e.g., HBTU) in DMF AA_sol->Add_AA React Agitate for 1-2 hours at room temperature Add_AA->React Monitor Monitor reaction completion (e.g., Kaiser Test) React->Monitor Wash Wash resin with DMF and DCM Monitor->Wash If complete Next Proceed to next cycle (Boc deprotection) Wash->Next

Caption: Recommended HOBt-free coupling workflow for Boc-His(Tos)-OH.

Recommended Coupling Protocol (using HBTU):

  • Resin Preparation: Following Nα-Boc deprotection with TFA and subsequent washing steps, neutralize the resin-bound peptide's N-terminal amine salt with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM. Wash thoroughly to remove excess base.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-His(Tos)-OH (free acid, 3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. Once the test is negative (indicating consumption of the free amine), wash the resin thoroughly with DMF and DCM to prepare for the next synthesis cycle.

A Critical Side Reaction: Glycine Insertion via N(im)→N(α) Acyl Transfer

A significant and well-documented side reaction associated with the use of Boc-His(Tos)-OH involves the insertion of an unwanted glycine residue.[11] This phenomenon occurs under specific circumstances:

  • Following the coupling of Boc-His(Tos)-OH, the tosyl group is inadvertently cleaved. As discussed, this can be caused by the presence of HOBt.

  • The subsequent amino acid to be coupled is Boc-Gly-OH.

  • During the activation/coupling of Boc-Gly-OH, the unprotected imidazole nitrogen of the preceding histidine residue is acylated in addition to the intended N-terminal amine.

  • During the next TFA deprotection step, both the Nα-Boc group and the Boc group on the now-acylated imidazole are removed.

  • This is followed by an intramolecular N(im)→N(α) acyl transfer , where the glycine residue migrates from the imidazole side chain to the N-terminal amine of the peptide chain, resulting in the insertion of an extra glycine.

Side_Reaction A Peptide-His(unprotected)-... B Couple Boc-Gly-OH A->B Acylation of both amines C Peptide-His(im-Gly-Boc)-Gly-... B->C D TFA Deprotection C->D E Peptide-His(im-Gly)-Gly-... D->E F Intramolecular N(im)→N(α) Acyl Transfer E->F G Peptide-Gly-His-Gly-... (Glycine Insertion Product) F->G

Caption: Mechanism of the Glycine insertion side reaction.

Mitigation Strategy:

The most effective way to circumvent this side reaction is to use a more stable protecting group for histidine, such as Dnp (dinitrophenyl) , when the sequence requires coupling a glycine immediately after a histidine.[11] The Dnp group is stable to the coupling conditions and will not be prematurely cleaved, thus preventing the initial side-chain acylation.[7]

Conclusion and Authoritative Recommendations

The dicyclohexylamine (DCHA) salt of Boc-His(Tos)-OH is a strategically formulated reagent designed to overcome the inherent instability of its free acid counterpart. By providing a stable, crystalline, and easy-to-handle solid, it ensures the quality and reliability of this critical building block for Boc-SPPS.

For researchers, scientists, and drug development professionals, the successful application of this reagent hinges on a clear understanding of its underlying chemistry:

  • Mandatory Conversion: The DCHA salt must be converted to the free acid prior to use via a careful liquid-liquid extraction with a non-interfering acid like phosphoric acid.

  • HOBt-Free Coupling: The tosyl group is labile to HOBt. Coupling protocols must avoid this reagent to prevent premature deprotection of the histidine side chain.

  • Sequence-Specific Risks: Be aware of the potential for glycine insertion when coupling Boc-Gly-OH after a Boc-His(Tos)-OH residue. Consider using the more robust Boc-His(Dnp)-OH for such sequences.

By adhering to these field-proven protocols and maintaining a deep understanding of the causal mechanisms at play, peptide chemists can confidently and successfully incorporate histidine into complex synthetic targets, ensuring the purity, integrity, and ultimate biological efficacy of the final molecule.

References

  • Suzuki, K., Nitta, K., & Endo, N. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation Technical Note. [Link]

  • AAPPTec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. AAPPTec Product Page. [Link]

  • Undheim, K., & E. F. V. Scriven. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • AAPPTec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. AAPPTec Product Page. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Technical Resources. [Link]

  • Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Tetrahedron Letters, 31(50), 7363-7366. [Link]

  • Pabon, A., & P. E. P. E. LePlae. (2014). Direct comparison of amino acid and salt interactions with double-stranded and single-stranded DNA from explicit-solvent molecular dynamics simulations. Nucleic Acids Research, 42(21), 13017-13028. [Link]

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). Mechanism of enantioselective ester cleavage by histidine-containing peptides at a micellar interface. 2. Effect of peptide structure. The Journal of Organic Chemistry, 45(4), 547-551. [Link]

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1976). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 41(3), 547-548. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Presentation. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Guchhait, G., & H. S. S. Kumar. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. The Journal of Organic Chemistry, 83(5), 2734-2743. [Link]

  • ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?. Q&A Forum. [Link]

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1978). Enantioselective cleavage of esters by histidine-containing tripeptides in micellar solutions of various hexadecyltrialkylammonium bromide surfactants. Recueil des Travaux Chimiques des Pays-Bas, 97(2), 46-51. [Link]

  • ResearchGate. (n.d.). Specific activity comparison between amino acid salts and its free... Table from publication. [Link]

  • Rovelli, G., et al. (2017). Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, and amino acids. Atmospheric Chemistry and Physics, 17(9), 5733-5751. [Link]

  • V. V. S. Rajendra Prasad, & S. Vasavi. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Miller, J. T., & A. M. Spuches. (2017). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 18(1), 51-55. [Link]

  • Andreu, D., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]

  • ResearchGate. (n.d.). (A) Mechanism of NO and ON intramolecular acyl migration reaction... Figure from publication. [Link]

  • Merck Millipore. (n.d.). Novabiochem® The Combinatorial Chemistry Catalog. Catalog. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Reaction Overview. [Link]

Sources

Methodological & Application

Using Boc-His(Tos)-OH.DCHA in solid-phase peptide synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Boc-His(Tos)-OH.DCHA in Solid-Phase Peptide Synthesis (SPPS)

Senior Application Scientist Notes

The synthesis of peptides containing histidine residues presents a unique set of challenges within the Boc/Bzl strategy of Solid-Phase Peptide Synthesis (SPPS). The nucleophilic character of the imidazole side chain necessitates robust protection to prevent undesirable side reactions, most notably side-chain acylation and racemization.[1][2] Among the arsenal of protected histidine derivatives, Nα-Boc-Nim-tosyl-L-histidine (Boc-His(Tos)-OH) stands out. This guide provides a comprehensive overview of its application, detailing the strategic rationale behind its use, potential pitfalls, and validated protocols for its successful incorporation into synthetic peptides. The commercially available dicyclohexylammonium (DCHA) salt, this compound, enhances stability and handling, and its conversion to the active free acid is a critical preliminary step in the synthesis workflow.[3][4]

Core Concepts: The Rationale Behind the Reagent's Design

To effectively utilize this compound, it is crucial to understand the distinct role of each component:

  • Nα-tert-Butyloxycarbonyl (Boc) Group: This is the temporary protecting group for the α-amino function, forming the basis of the Boc-SPPS strategy. It is characterized by its lability to moderately acidic conditions, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for its selective removal at the start of each coupling cycle without disturbing the more robust side-chain protecting groups.[5][6]

  • Nim-Tosyl (Tos) Group: The p-toluenesulfonyl group is employed for the "permanent" protection of the imidazole nitrogen in the histidine side chain. Its primary function is to reduce the nucleophilicity of the imidazole ring, thereby preventing it from engaging in side reactions during peptide chain elongation.[7] The Tos group is stable to the repetitive TFA treatments used for Boc deprotection but is cleaved under the harsh acidic conditions of the final cleavage step, typically using anhydrous hydrogen fluoride (HF).[8][9]

  • Dicyclohexylammonium (DCHA) Salt: Boc-amino acids are often supplied as DCHA salts to improve their crystallinity, stability, and shelf-life compared to the corresponding free acids.[3] This salt form is not active in coupling reactions and must be converted to the free carboxylic acid prior to the activation step. This is achieved through a straightforward acid-base extraction.

Reagent Profile and Comparative Data

A clear understanding of the reagent's properties is essential for its proper handling and application.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Name N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [10]
CAS Number 65057-34-3 [11]
Molecular Formula C₁₈H₂₃N₃O₆S · C₁₂H₂₃N [7]
Appearance White to off-white solid/powder N/A
Solubility (Free Acid) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [11]

| Storage Temperature | -20°C for long-term storage |[4][12] |

The selection of a side-chain protecting group for histidine is a critical decision in the design of a peptide synthesis strategy. The tosyl group has specific advantages and disadvantages compared to other available options in Boc-SPPS.

Table 2: Comparison of Common Histidine Side-Chain Protecting Groups in Boc-SPPS

Protecting Group Stability to TFA Final Cleavage Conditions Key Advantages & Considerations Potential Side Reactions
Tosyl (Tos) Generally stable Strong acid (e.g., HF)[8] Good protection against racemization. Susceptible to cleavage by HOBt, leading to potential Nτ-acylation and subsequent Nτ→Nα acyl transfer (e.g., glycine insertion).[3][13] Best for short peptides or His near N-terminus.[14]
Dinitrophenyl (Dnp) Stable Thiolysis (e.g., thiophenol) prior to HF cleavage[8] Very stable, excellent for long peptides. Orthogonal removal allows for side-chain manipulation. Requires an additional deprotection step before final cleavage.

| Benzyloxymethyl (Bom) | Stable | Strong acid (e.g., HF) | Provides excellent protection against racemization. | More costly and difficult to prepare compared to other derivatives.[3][14] |

Experimental Methodologies and Protocols

The successful incorporation of Boc-His(Tos)-OH requires meticulous attention to three key phases: preparation of the free acid, the coupling cycle, and the final cleavage from the resin.

Protocol 1: Generation of the Free Acid from this compound

This protocol must be performed before the coupling step, as the DCHA salt is unreactive.

  • Dissolution: Dissolve the this compound salt in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (10-20 mL per gram of salt).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution to protonate the carboxylate and extract the dicyclohexylamine into the aqueous layer.[3]

  • Water Wash: Wash the organic layer with water and then with brine to remove residual acid and salt.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the Boc-His(Tos)-OH free acid as a foam or solid.

  • Verification: The resulting free acid should be used immediately or stored under inert gas at -20°C.

Protocol 2: Boc-SPPS Cycle for Incorporating Boc-His(Tos)-OH

This protocol outlines a standard manual workflow for one coupling cycle on a peptide-resin.

  • Starting Material: Nα-Boc deprotected peptide-resin (possessing a free terminal amine).

  • Resin Swelling & Deprotection (if necessary):

    • Swell the peptide-resin in DCM for 30-60 minutes.[15]

    • If the N-terminal Boc group is present, perform deprotection:

      • Treat the resin with 50% TFA in DCM for 1-2 minutes and drain.

      • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[16][17]

      • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove TFA and byproducts.[15]

  • Neutralization:

    • Treat the peptide-resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes. Repeat this step once.[14]

    • Wash the resin with DMF (5x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Boc-His(Tos)-OH free acid (prepared in Protocol 1) and 3 equivalents of an activating agent (e.g., HBTU) in DMF.[18] Add 6 equivalents of DIEA to the solution.

    • Alternatively, for carbodiimide activation, dissolve 3 equivalents of Boc-His(Tos)-OH and 3 equivalents of HOBt in DMF. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) and allow to pre-activate for 5-10 minutes.

    • Caution: Prolonged activation with HOBt can lead to partial cleavage of the Tos group.[3][19]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor coupling completion.[18] A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").[20]

    • Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Diagram 1: General Workflow for a Boc-SPPS Cycle

Start Start with Peptide-Resin (N-terminus Boc-protected) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DMF/DCM) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Activated Boc-His(Tos)-OH) Wash2->Coupling Kaiser Kaiser Test Coupling->Kaiser Kaiser->Coupling Incomplete (Recouple) Wash3 Wash (DMF, DCM) Kaiser->Wash3 Complete End Ready for Next Cycle (His residue added) Wash3->End

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

This procedure cleaves the completed peptide from the resin support and removes all side-chain protecting groups, including the Tos group from histidine.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a dedicated, HF-resistant fume hood and apparatus.

  • Preparation:

    • Dry the final peptide-resin thoroughly under vacuum.

    • Place the peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

    • Add a scavenger mixture to the vessel. A common "low-high" HF cleavage cocktail for peptides containing Arg(Tos) is recommended.[9] For every 1 gram of peptide-resin, add 1.0 mL of p-cresol and 1.0 mL of anisole as scavengers.

  • HF Distillation and Cleavage:

    • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

    • Distill approximately 10 mL of anhydrous HF into the reaction vessel.

    • Allow the reaction to stir at 0-5°C. Peptides containing Arg(Tos) may require up to 2 hours for complete deprotection.[8][9]

  • HF Removal and Peptide Precipitation:

    • After the reaction is complete, remove the HF under a stream of inert gas (e.g., nitrogen) or by vacuum.

    • Wash the residual resin with a small amount of TFA to recover any remaining peptide.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume (8-10 times the filtrate volume) of ice-cold diethyl ether or methyl t-butyl ether.[8]

  • Peptide Isolation and Purification:

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet several times with cold ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

    • The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Challenges and Mitigation Strategies

While effective, the use of Boc-His(Tos)-OH is associated with a significant side reaction that researchers must be aware of.

Side Reaction: Glycine Insertion via Nτ→Nα Acyl Transfer

The most critical side reaction involving Boc-His(Tos)-OH is the insertion of an extra glycine residue.[13]

  • Mechanism: During the coupling step, reagents like 1-hydroxybenzotriazole (HOBt) can partially or fully cleave the Nim-tosyl group.[3][13] If the next amino acid to be coupled is Boc-Gly-OH, the activated glycine can acylate the now-unprotected imidazole nitrogen (Nτ). In a subsequent deprotection step, after the Boc groups are removed from both the glycine and the main chain, the glycine residue on the imidazole ring can transfer to the N-terminal α-amino group of the peptide chain. This results in the insertion of an unwanted glycine residue.

Diagram 2: Mechanism of Glycine Insertion Side Reaction

HisTos Peptide-His(Tos) Deprotection Partial Tos Deprotection (e.g., by HOBt) HisTos->Deprotection HisFree Peptide-His(Free Imidazole) Deprotection->HisFree Acylation Nτ-Acylation HisFree->Acylation BocGly Activated Boc-Gly-OH BocGly->Acylation HisGly Peptide-His(Nτ-Gly-Boc) Acylation->HisGly TFA Boc Deprotection (TFA) HisGly->TFA Transfer Nτ→Nα Acyl Transfer TFA->Transfer Result Peptide-Gly-His... Transfer->Result

Caption: The pathway for the unwanted insertion of a glycine residue.

  • Mitigation Strategy:

    • Strategic Placement: The risk of this side reaction increases with the number of subsequent coupling cycles. Therefore, Boc-His(Tos)-OH is most reliably used for introducing histidine residues near the N-terminus of a peptide or in the synthesis of shorter peptides.[3][14]

    • Alternative Protection: For longer peptides where histidine is located far from the N-terminus, using a more stable protecting group like Dnp is recommended to circumvent this issue.[13]

Conclusion

This compound is a valuable and widely used reagent for incorporating histidine in Boc-SPPS. Its tosyl protecting group offers effective shielding of the imidazole side chain against racemization and acylation. However, its lability towards HOBt presents a significant risk for side reactions, particularly glycine insertion. By understanding the underlying chemistry, carefully selecting its position within the peptide sequence, and employing validated protocols for free acid preparation, coupling, and cleavage, researchers can successfully leverage this reagent to synthesize complex histidine-containing peptides with high fidelity.

References

  • Fujii, N., Futaki, S., Yasumura, K., & Yajima, H. (1988). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed.
  • BioCrick. (n.d.). This compound | CAS:65057-34-3.
  • BenchChem. (2025). Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)-OH: Application Notes and Protocols.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • BenchChem. (2025). Boc-His(Boc)-OH physical and chemical properties for synthesis.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • BenchChem. (n.d.). A Comparative Guide to Boc-His(Z)-OH and Boc-His(Trt)-OH in Peptide Synthesis.
  • Chou, C. Y., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. PubMed.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Unnamed Author. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • Ariadne Genomics. (n.d.). Boc-His(Tos)-OH·DCHA.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Polleuxlab. (n.d.). Boc-His(Tos)-OH·DCHA.
  • Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • APExBIO. (n.d.). This compound - Protected Histidine Derivative.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Boc-D-His(Tos)-OH: A Deep Dive into Amino Acid Protection.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Kent, S., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

Sources

Topic: Standard Protocols for Coupling Boc-His(Tos)-OH DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of histidine into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides, owing to its unique imidazole side chain which is often involved in biological activity. However, histidine is notoriously prone to racemization during activation and coupling, a significant side reaction that can compromise the final peptide's purity and function. This application note provides a detailed guide on the use of Nα-Boc-Nτ-tosyl-L-histidine dicyclohexylammonium salt (Boc-His(Tos)-OH·DCHA) in Boc-based solid-phase peptide synthesis (SPPS). We will explore the rationale behind the protecting group strategy, provide validated, step-by-step protocols for its handling and coupling, and present a troubleshooting guide to address common challenges.

Introduction: The Challenge of Histidine Incorporation

Histidine's imidazole side chain possesses a π-nitrogen (Nπ) whose lone pair of electrons is positioned proximally to the α-carbon. During the activation of the carboxyl group for peptide bond formation, this Nπ can function as an intramolecular base, abstracting the α-proton. This leads to an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-enantiomers, a process known as racemization[1][2]. Minimizing this epimerization is paramount for synthesizing stereochemically pure peptides. The use of a side-chain protecting group on the imidazole ring is the most effective strategy to mitigate this issue[1][3].

Boc-His(Tos)-OH is a derivative designed for this purpose, where the tosyl (Tos) group sterically and electronically shields the imidazole nitrogen. The molecule is often supplied as a dicyclohexylammonium (DCHA) salt to improve its shelf-life and handling characteristics[4]. This guide provides the necessary protocols to effectively utilize this important building block.

Anatomy of the Reagent: Boc-His(Tos)-OH·DCHA

A thorough understanding of each component of the reagent is crucial for its successful application.

  • Nα-Boc (tert-Butyloxycarbonyl) Group: This is the temporary protecting group for the α-amino function. It is stable to the basic conditions used for neutralization but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), which is the standard deprotection method in Boc-SPPS[5][6].

  • Nτ-Tosyl (Tos) Group: This is a semi-permanent protecting group on the imidazole side chain. Its primary role is to prevent the imidazole nitrogen from catalyzing racemization[7][8]. The Tosyl group is stable to the repetitive TFA treatments used for Boc deprotection but is cleaved during the final, harsh acidolytic step (e.g., with anhydrous HF or TFMSA) used to release the peptide from the resin[5][7]. Crucially, the Tosyl group is labile to 1-Hydroxybenzotriazole (HOBt) , an additive commonly used in coupling reactions. Therefore, coupling strategies must be chosen carefully to avoid premature deprotection of the side chain[7][9].

  • DCHA (Dicyclohexylamine) Salt: The carboxylate of Boc-His(Tos)-OH is supplied as a salt with the bulky amine DCHA. This enhances the crystallinity and thermal stability of the amino acid derivative, making it easier to handle and store. However, the free carboxylic acid is required for activation and coupling. Therefore, the DCHA salt must be converted to the free acid immediately prior to its use in the synthesizer[10].

Prerequisite: Conversion of DCHA Salt to Free Acid

Before initiating the coupling reaction on the synthesizer, the DCHA salt must be quantitatively converted to its free acid form. This is a critical offline step.

DCHA_Removal_Workflow cluster_prep Offline Free Acid Preparation Start Boc-His(Tos)-OH·DCHA (Solid) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve Wash Aqueous Acidic Wash (e.g., cold KHSO₄ soln.) Dissolve->Wash Transports to funnel Separate Separate Organic & Aqueous Layers Wash->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry Organic Phase Evaporate Evaporate Solvent Under Vacuum Dry->Evaporate End Boc-His(Tos)-OH (Free Acid, Solid) Evaporate->End

Caption: Workflow for converting the DCHA salt to the free acid.

Protocol 1: Free Acid Generation
  • Dissolution: Dissolve the required amount of Boc-His(Tos)-OH·DCHA in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Wash the organic solution three times with a cold 10% aqueous solution of potassium bisulfate (KHSO₄) or 5% citric acid. This protonates the carboxylate and extracts the dicyclohexylamine into the aqueous layer as its salt.

  • Water Wash: Wash the organic layer with water and then with brine to remove any remaining acid and salt.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to yield the Boc-His(Tos)-OH free acid as a solid or foam.

  • Verification: Confirm the absence of DCHA by TLC or NMR if necessary before proceeding. The product should be used immediately or stored under inert gas at -20°C.

Standard Coupling Protocol in Boc-SPPS

The following protocol outlines a single coupling cycle for incorporating Boc-His(Tos)-OH into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Boc_SPPS_Cycle cluster_next Resin Peptide-Resin (Nα-Boc protected) Deprotection Step 1: Deprotection Cleave Nα-Boc group using 50% TFA in DCM Resin->Deprotection Wash Wash Resin (DCM and/or DMF) Deprotection->Wash Wash Neutralization Step 2: Neutralization Neutralize NH₃⁺TFA⁻ using 10% DIEA in DCM/DMF Coupling Step 3: Coupling Couple Boc-His(Tos)-OH (Pre-activated with DIC) Neutralization->Coupling Coupling->Wash Wash & Monitor Wash->Neutralization NextCycle Next Coupling Cycle or Final Cleavage Wash->NextCycle

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 2: Coupling of Boc-His(Tos)-OH

This protocol assumes a starting peptide-resin that has a free Nα-amino group (after neutralization).

  • Reagent Preparation:

    • Prepare the Boc-His(Tos)-OH free acid as described in Protocol 1.

    • Dissolve the required equivalents of Boc-His(Tos)-OH (typically 2-4 eq. relative to resin substitution) in an appropriate solvent (DMF or DCM).

    • Prepare solutions of the coupling reagents and base.

  • Activation and Coupling (Recommended Method: DIC)

    • Activation: In a separate vessel, add N,N'-Diisopropylcarbodiimide (DIC, 1 eq. relative to the amino acid) to the solution of Boc-His(Tos)-OH. Allow the mixture to pre-activate for 5-10 minutes at 0°C. Note: Do not add HOBt, as it can cleave the Tosyl group[9].

    • Coupling: Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

    • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the resin mixture throughout the reaction.

  • Monitoring Reaction Completion

    • After the coupling time, take a small sample of resin beads and perform a qualitative test to check for the presence of free primary amines. The Kaiser (ninhydrin) test is standard[11].

    • A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

    • If the test is positive (beads turn dark blue), the coupling is incomplete. In this case, a second coupling (recoupling) with a freshly prepared activated amino acid solution is necessary.

  • Washing

    • Once coupling is complete, drain the reaction vessel and thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with DCM.

Data Presentation: Reagents and Stoichiometry

The following table provides recommended starting parameters for the coupling step. Optimization may be required depending on the sequence and resin.

Reagent/ParameterRecommended ValueRationale & Notes
Boc-His(Tos)-OH 2.0 - 4.0 eq.An excess is used to drive the reaction to completion.
DIC (or DCC) 1.0 eq. (relative to amino acid)Carbodiimide activator. DIC is often preferred as the resulting urea byproduct is more soluble.
HOBt Additive 0 eq. CRITICAL: HOBt must be excluded to prevent cleavage of the Nτ-Tosyl protecting group[7][9].
Solvent DMF or DCMChoose a solvent that effectively swells the resin and dissolves reagents.
Reaction Time 1 - 2 hoursMonitor with a Kaiser test; extend time or recouple if necessary.
Temperature Room TemperatureElevated temperatures can increase the risk of racemization, even with the Tosyl group present[2].

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient activation or coupling time. 2. Steric hindrance from the peptide sequence. 3. Aggregation of the peptide-resin.1. Extend the coupling time or perform a recoupling. 2. Increase the equivalents of amino acid and coupling reagent. 3. Switch to a more effective swelling solvent like NMP, or add DMSO. Consider sonicating the reaction mixture[3].
Detection of D-His Isomer in Final Peptide 1. Premature cleavage of the Tosyl group. 2. Use of a strong base or elevated temperatures. 3. Over-activation of the carboxylic acid.1. Ensure HOBt is strictly excluded from the coupling step. 2. Maintain room temperature and use a hindered base like DIEA for neutralization steps only. 3. Minimize pre-activation time before adding the activated solution to the resin.
Side Product with Mass of (+85 Da) Acylation of the imidazole ring by a subsequent coupling step.This indicates the Tosyl group was lost. Re-evaluate the coupling protocol to ensure HOBt was not present. Check the purity of all reagents.
Low Yield of Final Peptide Incomplete DCHA salt conversion, leading to lower effective concentration of the free acid.Ensure the free acid generation (Protocol 1) is performed carefully and quantitatively. Verify complete conversion if issues persist.

Conclusion

The successful incorporation of histidine using Boc-His(Tos)-OH·DCHA is highly achievable with careful attention to protocol details. The two most critical aspects are the quantitative conversion of the DCHA salt to the free acid prior to use and the strict exclusion of HOBt from the coupling step to maintain the integrity of the racemization-suppressing Tosyl group. By following the validated protocols and troubleshooting guides presented here, researchers can confidently synthesize high-purity, histidine-containing peptides for a wide range of applications in research and drug development.

References

  • Jones, J. H. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gong, X., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development, 26(7), 2133–2143. [Link]

  • Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. (General knowledge, no direct URL for book text).
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1). [Link]

  • Forest, M., & Fournier, A. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Boc-His(Tos)-OH. [Link]

  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields Lab. [Link]

  • EMD Millipore Corporation. (2012). Novabiochem® Coupling reagents. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Biron, E., & Lajoie, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide-Based Drug Design. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Ariadne Genomics. (n.d.). Boc-His(Tos)-OH·DCHA. [Link]

  • Organic Syntheses. (n.d.). L-Proline. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Sources

Application Notes and Protocols for the Deprotection of the Tosyl Group from the Histidine Imidazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Tosyl Group Removal from Histidine

The p-toluenesulfonyl (tosyl) group is a robust and widely employed protecting group for the imidazole moiety of histidine in peptide synthesis and medicinal chemistry. Its electron-withdrawing nature reduces the basicity of the imidazole ring, mitigating side reactions such as racemization. However, the inherent stability of the N-tosyl bond presents a significant challenge for its removal, often necessitating harsh reaction conditions that can compromise the integrity of the target molecule, particularly complex peptides with sensitive functional groups.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of various methods for the deprotection of the tosyl group from the histidine imidazole ring. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to aid in the selection of the most appropriate method based on substrate compatibility, desired yield, and available laboratory resources. Each section includes detailed, step-by-step protocols to ensure reproducible results.

Method Selection: A Strategic Approach

The choice of a deprotection strategy is not a one-size-fits-all decision. It requires careful consideration of the overall molecular architecture and the presence of other protecting groups or sensitive functionalities. The following sections will explore a range of methodologies, from harsh, classical approaches to milder, more contemporary techniques.

A summary of the primary deprotection strategies is presented below:

Deprotection StrategyKey ReagentsTypical ConditionsAdvantagesLimitations
Mild Acylation Acetic Anhydride, PyridineRoom Temperature, 1.5-5 hoursMild, high yielding (95-100%)[1]May not be suitable for all substrates
Strong Acid Cleavage HBr in Acetic Acid60-90°C, ~21 hoursEffective for robust substratesHarsh conditions, potential for side reactions
Reductive Cleavage Magnesium, MethanolRoom Temperature, ultrasonicationMild, good functional group tolerance[2]Requires specific equipment (ultrasonicator)
Catalytic Transfer Hydrogenation Formic Acid or Ammonium Formate, Pd/CRoom Temperature to RefluxAvoids use of H₂ gas, generally mild[3]Catalyst poisoning can be an issue
Dissolving Metal Reduction Sodium in Liquid Ammonia-78°CPowerful reductionRequires specialized setup and handling of hazardous reagents

I. Mild Deprotection via Acylation: A Gentle Approach

This method offers a remarkably mild and efficient means of removing the tosyl group, proceeding through an initial acylation of the imidazole ring followed by hydrolysis.[1] This approach is particularly valuable when dealing with sensitive substrates that cannot tolerate harsh acidic or reductive conditions.

Mechanism of Acylation-Mediated Deprotection

The reaction is believed to proceed via an initial attack of the carboxylic anhydride on the imidazole nitrogen, facilitated by pyridine. This forms a transient N-acyl-N'-tosylimidazolium intermediate, which is then susceptible to hydrolysis to yield the deprotected imidazole.

graph Deprotection_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"N-Tosyl-Histidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acyl-Tosyl_Intermediate" [label="N-Acyl-N'-Tosyl \n Imidazolium Intermediate"]; "Deprotected_Histidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"N-Tosyl-Histidine" -> "Acyl-Tosyl_Intermediate" [label=" + Acetic Anhydride \n + Pyridine"]; "Acyl-Tosyl_Intermediate" -> "Deprotected_Histidine" [label=" + H₂O (workup)"]; }

Figure 1: Proposed mechanism for mild deprotection.
Detailed Protocol: Acetic Anhydride and Pyridine

This protocol is adapted from a literature procedure with demonstrated high yields.[1]

Materials:

  • N-Tosyl-histidine derivative

  • Acetic anhydride (analytical grade)

  • Pyridine (analytical grade)

  • Methanol

  • Chloroform

  • Sodium carbonate

  • Sodium sulfate

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Tosyl-histidine derivative in a mixture of acetic anhydride and a small amount of pyridine (e.g., for a 1.75g sample, use 25 mL of acetic anhydride and 0.5 mL of pyridine) in a round-bottom flask.[1]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 5 hours, depending on the substrate.[1]

  • Workup - Step 1 (Evaporation): Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Workup - Step 2 (Methanolysis): Add methanol (e.g., 50 mL) to the residue and stir for 1 hour at room temperature. This step is crucial for the hydrolysis of any remaining anhydride and the acylated intermediate.

  • Workup - Step 3 (Extraction): Evaporate the methanol and methyl acetate. Add water to the residue and adjust the pH to approximately 8 with solid sodium carbonate. Extract the aqueous layer multiple times with chloroform (e.g., 5 x 50 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected histidine derivative.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization or column chromatography.

II. Strong Acid Cleavage: The Classical Approach

Strong acids, such as a solution of hydrogen bromide in acetic acid, are effective for cleaving the robust N-tosyl bond. However, the harshness of this method necessitates careful consideration of the substrate's stability. This approach is generally reserved for molecules that lack acid-labile functional groups.

Mechanism of Acid-Catalyzed Deprotection

Under strongly acidic conditions, the imidazole ring is protonated. The N-tosyl bond is then cleaved through a nucleophilic attack by a bromide ion, facilitated by the acidic environment.

graph Acid_Deprotection_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"N-Tosyl-Histidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonated_Intermediate" [label="Protonated Imidazole"]; "Deprotected_Histidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"N-Tosyl-Histidine" -> "Protonated_Intermediate" [label=" + H⁺ (from HBr)"]; "Protonated_Intermediate" -> "Deprotected_Histidine" [label=" + Br⁻ \n (Nucleophilic Attack)"]; }

Figure 2: Acid-catalyzed deprotection mechanism.
Detailed Protocol: HBr in Acetic Acid

This protocol is a general procedure for N-tosyl deprotection using HBr in acetic acid and should be optimized for specific histidine derivatives.[2]

Materials:

  • N-Tosyl-histidine derivative

  • 33% Hydrogen bromide in acetic acid

  • Phenol (as a scavenger)

  • Ice-cold water

  • Concentrated aqueous sodium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Tosyl-histidine derivative in 33% HBr in acetic acid. Add phenol as a scavenger to trap any reactive species generated during the reaction.[2]

  • Heating: Heat the reaction mixture to 90°C for approximately 16 hours, then reduce the temperature to 60°C and continue heating for an additional 5 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Basification: Basify the aqueous solution to a pH greater than 10 by the slow addition of a concentrated aqueous sodium hydroxide solution. This should be done in an ice bath to control the exotherm.

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Potential Side Reactions: Acid-sensitive protecting groups (e.g., Boc, trityl) will be cleaved. Racemization at the alpha-carbon of histidine can occur under prolonged heating in acidic conditions.

III. Reductive Cleavage Methods

Reductive methods offer an alternative to acidic cleavage and can be particularly useful when acid-sensitive groups are present in the molecule.

A. Reductive Cleavage with Magnesium in Methanol

This method provides a mild and effective way to remove the tosyl group and is often compatible with a good range of functional groups, including alcohols.[2] The use of ultrasonication can significantly accelerate the reaction.

Mechanism of Reductive Deprotection (Mg/MeOH)

The reaction is believed to proceed through a single-electron transfer (SET) from the magnesium metal to the tosyl group, leading to the formation of a radical anion which then fragments to release the deprotected imidazole and a sulfinate anion.

graph Reductive_Deprotection_Mg_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"N-Tosyl-Histidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Radical_Anion" [label="Radical Anion \n Intermediate"]; "Deprotected_Histidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"N-Tosyl-Histidine" -> "Radical_Anion" [label=" + Mg (SET)"]; "Radical_Anion" -> "Deprotected_Histidine" [label=" Fragmentation \n + H⁺ (from MeOH)"]; }

Figure 3: Reductive deprotection with Mg/MeOH.
Detailed Protocol: Magnesium in Methanol

This protocol is a general procedure and may require optimization for specific substrates.[2]

Materials:

  • N-Tosyl-histidine derivative

  • Anhydrous methanol

  • Magnesium turnings (10-20 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath (optional but recommended)

  • Celite

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the N-Tosyl-histidine derivative in anhydrous methanol in a round-bottom flask. Add an excess of magnesium turnings.

  • Reaction: Stir the suspension at room temperature. For faster reaction, place the flask in an ultrasonic bath. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Step 1 (Filtration): Upon completion, filter the reaction mixture through a pad of Celite to remove excess magnesium and magnesium salts.

  • Workup - Step 2 (Extraction): Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

B. Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a convenient alternative to traditional hydrogenation using flammable hydrogen gas.[3] Formic acid or its salts, such as ammonium formate, serve as the hydrogen donor in the presence of a palladium catalyst.

Detailed Protocol: Formic Acid and Palladium on Carbon (Pd/C)

Materials:

  • N-Tosyl-histidine derivative

  • Methanol or other suitable solvent

  • 10% Palladium on carbon (10% w/w of the substrate)

  • Formic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of the N-Tosyl-histidine derivative in methanol, add 10% Pd/C.

  • Addition of Hydrogen Donor: Carefully add formic acid to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as needed by chromatography or recrystallization.

Note on Catalyst Poisoning: The imidazole ring of histidine can sometimes act as a catalyst poison. If the reaction is sluggish, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.

IV. Dissolving Metal Reduction: A Powerful but Demanding Technique

Reduction with sodium in liquid ammonia is a classic and powerful method for the cleavage of sulfonamides. However, it requires specialized equipment and careful handling of hazardous materials.

Mechanism of Dissolving Metal Reduction

This reaction proceeds via a single-electron transfer from the dissolved sodium to the tosyl group, leading to the formation of a radical anion that subsequently fragments.

graph Dissolving_Metal_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"N-Tosyl-Histidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Radical_Anion" [label="Radical Anion \n Intermediate"]; "Deprotected_Histidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"N-Tosyl-Histidine" -> "Radical_Anion" [label=" + Na in liq. NH₃ (SET)"]; "Radical_Anion" -> "Deprotected_Histidine" [label=" Fragmentation \n + H⁺ (from NH₄Cl quench)"]; }

Figure 4: Dissolving metal reduction mechanism.

Due to the hazardous nature of this procedure, a detailed protocol is not provided here. Researchers should consult specialized literature and ensure they have the appropriate safety measures and equipment in place before attempting this reaction.

Conclusion and Best Practices

The deprotection of the tosyl group from the histidine imidazole ring is a critical step that requires careful planning and execution. The choice of method should be guided by the stability of the substrate and the presence of other functional groups.

  • For sensitive molecules, the mild acylation method with acetic anhydride and pyridine is often the preferred choice due to its high yields and gentle conditions.

  • Reductive cleavage with Mg/MeOH also offers a mild alternative.

  • Catalytic transfer hydrogenation is a convenient and generally mild method, but catalyst poisoning can be a concern.

  • Strong acid cleavage and dissolving metal reduction are powerful but harsh methods that should be reserved for robust substrates where other methods have failed.

It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate before proceeding to a larger scale. Careful monitoring of the reaction progress by TLC or LC-MS is essential to ensure complete deprotection and to minimize the formation of side products.

References

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of Chemical Research, Synopses, (7), 108.
  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(15), 2677-2678.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742.
  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601.
  • Gong, H., & McMurray, J. S. (2009). Palladium-catalyzed transfer hydrogenation of saturated compounds using formic acid as the hydrogen source. Tetrahedron Letters, 50(1), 134-136.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Lewandowska, E., Wnuk, S. F., & Robins, M. J. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 63(18), 6294-6297.
  • Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.
  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(15), 2677-2678.
  • Roy, M. S., Meng, X., Koda, K., Shrestha, A., Putman, J., Gout, D., ... & Lovely, C. J. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. Organic & Biomolecular Chemistry.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2018, February 5). How to remove a tosyl-group from an imidazole ring?. Available at: [Link]

Sources

Application Notes and Protocols for In Situ Neutralization Techniques Involving Boc-Amino Acid DCHA Salts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective use of N-α-tert-Butyloxycarbonyl (Boc) protected amino acid dicyclohexylammonium (DCHA) salts in synthetic workflows, with a focus on the principles and execution of in situ neutralization for peptide synthesis. While Boc-amino acid DCHA salts offer superior stability and handling, their direct use in coupling reactions is precluded. This document elucidates the mandatory preliminary conversion to the free acid and subsequently details the highly efficient in situ neutralization protocols in Boc-based Solid-Phase Peptide Synthesis (SPPS) that have revolutionized the synthesis of complex and aggregation-prone peptides. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize peptide synthesis through robust and field-proven methodologies.

Introduction: The Strategic Advantage of Boc-Amino Acid DCHA Salts

In the realm of peptide synthesis, the stability of protected amino acid derivatives is paramount for ensuring high purity and yield of the final product. Many N-α-Boc-protected amino acids are not inherently crystalline or may exhibit instability as free acids.[1] To surmount this challenge, they are often converted into dicyclohexylammonium (DCHA) salts. The formation of a salt with the bulky, non-hygroscopic base dicyclohexylamine results in a stable, crystalline solid that is less susceptible to degradation from environmental factors like temperature and humidity.[1]

The enhanced solid-state stability of DCHA salts simplifies long-term storage and handling.[1] However, it is a critical and often misunderstood point that the DCHA salt form must be converted back to the free carboxylic acid prior to its activation and use in peptide coupling reactions.[2][3] The term "in situ neutralization" in the context of Boc-chemistry SPPS refers not to the DCHA salt of the incoming amino acid, but to the neutralization of the N-terminal trifluoroacetate (TFA) salt of the growing peptide chain on the solid support, which is performed simultaneously with the coupling step.[4][5] This advanced technique streamlines the synthesis cycle and significantly mitigates common side reactions.[6][7]

This document will first detail the requisite conversion of the DCHA salt to its active, free acid form and then provide in-depth protocols for the powerful in situ neutralization strategy in Boc-SPPS.

The Prerequisite: Conversion of Boc-Amino Acid DCHA Salt to Free Acid

Before a Boc-amino acid DCHA salt can be utilized in peptide synthesis, the dicyclohexylamine must be removed to liberate the free carboxylic acid. This is a straightforward acid-base extraction procedure. The salt is dissolved or suspended in an organic solvent, and the solution is washed with a dilute aqueous acid, which protonates the dicyclohexylamine, rendering it water-soluble and drawing it into the aqueous phase. The free acid form of the Boc-amino acid remains in the organic layer.[2][3]

Protocol 1: Standard Conversion of DCHA Salt to Free Acid

Objective: To quantitatively convert a Boc-amino acid DCHA salt into its free acid form for use in subsequent coupling reactions.

Materials:

  • Boc-amino acid DCHA salt

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 10% aqueous Potassium Bisulfate (KHSO₄) or 5-10% aqueous Phosphoric Acid (H₃PO₄)[2][3]

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: Suspend the Boc-amino acid DCHA salt (1 part by weight) in 5-10 volume parts of ethyl acetate or DCM in a separatory funnel.[3] For acid-labile protecting groups, it is advisable to use pre-chilled solvents (-20°C).[3]

  • Acidic Wash: Add the cold aqueous KHSO₄ or H₃PO₄ solution to the separatory funnel. Shake vigorously for 1-2 minutes. The DCHA salt will dissolve as the dicyclohexylamine is extracted into the aqueous phase.[3] Allow the layers to separate completely. The lower, aqueous phase should have a pH of 2-3.[3]

  • Separation: Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the acidic wash (Step 2) one to two more times to ensure complete removal of dicyclohexylamine.[2]

  • Water Wash: Wash the organic layer with deionized water (2-3 times) until the pH of the aqueous wash is neutral (≥4).[3] This removes any residual mineral acid.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product is the Boc-amino acid free acid, which may be a solid, oil, or foam.[3] This product can be used directly in the activation step for peptide coupling.

Diagram 1: Workflow for DCHA Salt to Free Acid Conversion This diagram illustrates the essential steps for liberating the free carboxylic acid from its DCHA salt, a mandatory prerequisite for its use in peptide synthesis.

DCHA_Conversion_Workflow start Start: Boc-AA-OH.DCHA Salt dissolve Suspend in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash Wash with Aqueous Acid (e.g., 10% KHSO₄) dissolve->wash separate Separate Aqueous Layer (Contains DCHA Salt) wash->separate Repeat 2-3x dry Dry Organic Layer (e.g., over Na₂SO₄) separate->dry evaporate Evaporate Solvent in vacuo dry->evaporate end_product End Product: Boc-AA-OH (Free Acid) evaporate->end_product

Caption: Workflow for converting a Boc-amino acid DCHA salt to its free acid form.

In Situ Neutralization: The Core of Modern Boc-SPPS

The cornerstone of the in situ neutralization protocol is the simultaneous neutralization of the resin-bound N-terminal ammonium salt and the coupling of the incoming activated amino acid.[4] In traditional Boc-SPPS, these are discrete steps separated by extensive washing, which increases cycle times and exposes the deprotected amine to potential side reactions and aggregation.[6]

By combining these steps, the free amine is generated in the presence of the activated acylating agent, ensuring it is immediately consumed in the desired peptide bond formation. This strategy dramatically reduces the lifetime of the free N-terminal amine, a state that is prone to aggregation, especially in hydrophobic or "difficult" sequences.[4][6] The result is a significant enhancement in crude peptide purity and overall yield.[7]

Comparative Analysis: Standard vs. In Situ Neutralization
FeatureStandard Neutralization ProtocolIn Situ Neutralization Protocol
Workflow 1. Boc Deprotection (TFA) 2. Wash (DCM/DMF) 3. Neutralization (DIEA) 4. Wash (DMF) 5. Coupling (Activated AA)1. Boc Deprotection (TFA) 2. Wash (DMF flow wash) 3. Combined Neutralization & Coupling
Cycle Time Longer (typically >30 minutes)Shorter (as low as 15-19 minutes)[4]
Aggregation Risk Higher, due to the presence of a free amine intermediate before coupling.Minimized, as the free amine is acylated immediately upon formation.[6]
Efficiency Lower, especially for difficult sequences.Higher, leading to better purity and yield.[4][7]
Reagent Usage Higher solvent volume due to extra wash steps.Lower solvent volume.

Diagram 2: Chemical Mechanism of In Situ Neutralization and Coupling This diagram depicts the key chemical transformations occurring on the solid support during the combined neutralization and coupling step in Boc-SPPS.

InSitu_Neutralization cluster_resin On Resin Support resin_tfa Peptide-NH₃⁺TFA⁻ (Post-deprotection) resin_free_amine Peptide-NH₂ (Transient Free Amine) resin_tfa->resin_free_amine DIEA resin_coupled Peptide-NH-CO-AA-Boc (Elongated Peptide) resin_free_amine->resin_coupled Activated Boc-AA-X activated_aa Activated Boc-AA-X (e.g., HBTU ester) activated_aa->resin_free_amine base DIEA (Tertiary Base) base->resin_tfa

Caption: The in situ neutralization process in Boc-SPPS.

Protocols for In Situ Neutralization in Boc-SPPS

The following protocols are designed for both manual and automated synthesis and assume the Boc-amino acid has been converted to its free acid form as described in Section 2.

Protocol 2: Manual In Situ Neutralization for Boc-SPPS

Objective: To perform a single coupling cycle using the manual in situ neutralization technique. This protocol is suitable for a 0.1 to 0.5 mmol synthesis scale.

Materials:

  • Peptide-resin swelled in Dichloromethane (DCM).

  • 100% Trifluoroacetic Acid (TFA).

  • Dimethylformamide (DMF), peptide synthesis grade.

  • Boc-amino acid (free acid), 4 equivalents based on resin substitution.

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), 3.9 equivalents.

  • Diisopropylethylamine (DIEA), 6 equivalents.

  • SPPS reaction vessel with shaker.

Methodology:

  • Boc Deprotection:

    • Drain the DCM from the swelled resin.

    • Add 100% TFA to the resin and agitate for 1-2 minutes.[4]

    • Drain the TFA.

    • Repeat the 100% TFA treatment for another 1-2 minutes.[6]

  • Washing:

    • Perform a single, short (30-60 seconds) flow wash with DMF to remove residual TFA.[4] Do NOT proceed to a separate neutralization step.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Boc-amino acid (4 equiv.) and HBTU (3.9 equiv.) in a minimal volume of DMF.

  • In Situ Neutralization and Coupling:

    • Add the activated amino acid solution from Step 3 directly to the reaction vessel containing the TFA-salt of the peptide-resin.

    • Immediately add DIEA (6 equiv.) to the reaction vessel.[6]

    • Agitate the mixture for 10-15 minutes. The coupling reaction proceeds simultaneously with the neutralization.[4]

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 1 minute).

  • Cycle Repetition: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: General Automated Synthesizer Protocol

Objective: To adapt the in situ neutralization protocol for an automated peptide synthesizer.

Programming Parameters:

  • Deprotection: Two treatments with 100% TFA for 1-2 minutes each.

  • Washing: Program a single, rapid DMF wash post-deprotection (e.g., 30 seconds).

  • Coupling:

    • Deliver the pre-activated solution of Boc-amino acid and coupling agent (e.g., HBTU in DMF) to the reaction vessel.

    • Immediately follow with the delivery of the neutralization base (DIEA).

    • Set the reaction time for 10-15 minutes with agitation.

  • Post-Coupling Washes: Program 3-4 DMF washes to remove excess reagents before initiating the next cycle.

Troubleshooting and Key Considerations

  • Incomplete DCHA Salt Conversion: Residual dicyclohexylamine can interfere with the coupling reaction by competing with the N-terminal amine. Ensure the aqueous wash in Protocol 1 is acidic (pH 2-3) to guarantee complete extraction.

  • Racemization: While minimal with this protocol, racemization is always a potential risk. Using HBTU/DIEA is a well-established, low-racemization method.[4] Avoid pre-activating the amino acid for extended periods before adding it to the resin.

  • Difficult Couplings: For sterically hindered amino acids or aggregation-prone sequences, extending the coupling time to 30-60 minutes or performing a double coupling may be necessary.

  • Side Reactions: The protocol is designed to minimize side reactions like chain termination by acetylation (from acetic acid in commercial Boc-amino acids) and pyrrolidonecarboxylic acid formation by reducing cycle times and exposure to different reagents.[4][7]

Conclusion

The use of Boc-amino acid DCHA salts provides a significant advantage for the long-term storage and handling of critical synthesis reagents. By following a robust protocol to convert these stable salts to their free acid form, researchers can prepare them for activation and coupling. The subsequent implementation of an in situ neutralization protocol during Boc-SPPS represents a powerful optimization that streamlines the synthesis workflow, reduces cycle times, and critically, enhances the purity and yield of the final peptide product.[4][6] This is particularly true for the assembly of long or "difficult" sequences where peptide chain aggregation is a primary cause of synthesis failure.[7] For professionals in peptide research and drug development, the combined strategy of using stable DCHA salts and employing efficient in situ neutralization protocols is a cornerstone of modern, high-fidelity peptide synthesis.

References

  • Benchchem. Application Notes and Protocols: In Situ Neutralization for Boc-Based Peptide Synthesis.
  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. Available from: [Link]

  • Benchchem. Boc-Ser-OH.DCHA vs. free acid form stability.
  • ResearchGate. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Available from: [Link]

  • ResearchGate. In Situ Neutralization in Boc-chemistry solid phase peptide synthesis.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis.
  • Wikipedia. Peptide synthesis. Available from: [Link]

  • Benchchem. Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS).

Sources

Troubleshooting & Optimization

Troubleshooting incomplete tosyl group deprotection from histidine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Histidine Deprotection

Introduction

Welcome to the technical support guide for troubleshooting challenges associated with the deprotection of N-im-tosyl-histidine (His(Tos)). The p-toluenesulfonyl (tosyl) group is a robust protecting group for the imidazole side chain of histidine, valued for its stability during peptide synthesis. However, this same stability can present a significant challenge during the final cleavage and deprotection steps. Incomplete removal of the tosyl group is a common issue that can lead to purification difficulties and heterogeneous final products with altered biological activity.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the mechanistic reasons behind these challenges and provide field-proven, step-by-step protocols to ensure complete and efficient deprotection.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the N-im-tosyl group on my histidine residue so difficult to remove compared to other protecting groups?

A1: The difficulty stems from the electronic nature of the sulfonamide bond and the conditions required for its cleavage.

Scientific Rationale: The tosyl group is an electron-withdrawing group that protects the imidazole nitrogen by forming a stable sulfonamide linkage. The cleavage of this bond typically occurs via an acid-catalyzed SN1 or SN2 mechanism.[1] For His(Tos), the process requires a strong acid to protonate the imidazole nitrogen, making the tosyl group a better leaving group. However, the N-S bond is inherently strong and less labile than the ether or urethane bonds found in many other common side-chain protecting groups (e.g., t-butyl, Boc).

Groups like Arg(Tos) and Cys(pMeBzl) are also known to be resistant to cleavage, often requiring harsher conditions than groups used for aspartic acid, glutamic acid, or tyrosine.[1] Complete removal, therefore, depends critically on using a sufficiently strong acid system and optimizing reaction parameters to drive the cleavage to completion.

Q2: My HPLC and Mass Spec data clearly show a +154 Da adduct, confirming incomplete tosyl deprotection. What are the most likely causes in my standard cleavage protocol?

A2: Incomplete deprotection is typically traced back to three core factors: insufficient acid strength, suboptimal reaction time/temperature, or an inadequate scavenger cocktail.

Scientific Rationale: During solid-phase peptide synthesis (SPPS), the final cleavage from the resin and deprotection of side chains are performed simultaneously. The success of this step is a delicate balance.

  • Insufficient Acid Strength: Standard Trifluoroacetic Acid (TFA) cocktails, while effective for many protecting groups, may not be sufficiently acidic to completely cleave the highly stable His(Tos) group, especially within a standard 2-3 hour timeframe.[2] Stronger acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are more effective for such resistant groups.[1][3]

  • Suboptimal Time and Temperature: Cleavage reactions are often performed at or below room temperature to minimize side reactions like aspartimide formation or racemization.[4] However, lower temperatures significantly slow the rate of cleavage for resistant groups like tosyl. A reaction time that is sufficient for labile groups may be too short for complete His(Tos) removal. For example, cleaving Arg(Tos) can require up to 2 hours at 5°C with HF.

  • Inadequate Scavenger Cocktail: Scavengers are critical for quenching reactive carbocations generated during cleavage, but they can also influence the effective acidity of the medium. More importantly, certain scavengers actively assist in deprotection. Thioanisole, for instance, is known to accelerate the removal of sulfonyl-based protecting groups (like tosyl and Pmc/Pbf on arginine) through an SN2 mechanism.[3][5] If your cocktail lacks an effective nucleophile like thioanisole, the deprotection rate may be significantly lower.

Q3: I am using a standard TFA-based cleavage. What specific, actionable changes can I make to my protocol to ensure complete removal of the tosyl group?

A3: To enhance the efficacy of a TFA-based cleavage, you should focus on optimizing the scavenger composition, extending the reaction time, and, if necessary, incorporating a stronger acid.

Recommended Protocol Modifications:

Option 1: Optimize the TFA Cocktail (Recommended First Step)

A well-designed cocktail is often sufficient. "Reagent K" is a powerful and widely used mixture for cleaving peptides with sensitive residues.[2]

Reagent Component Volume % Function
Reagent K Trifluoroacetic Acid (TFA)82.5%Primary cleavage & deprotection acid
Water5.0%Scavenger, proton source
Phenol5.0%Scavenger, protects Tyr/Trp
Thioanisole5.0%Scavenger, accelerates sulfonyl group removal
1,2-Ethanedithiol (EDT)2.5%Scavenger, prevents Trp modification

Step-by-Step Protocol: Modified TFA Cleavage

  • Preparation: Dry the peptide-resin thoroughly under vacuum after the final wash with Dichloromethane (DCM). Any residual solvent can interfere with the cleavage.[6]

  • Cocktail Formulation: Prepare fresh Reagent K or a similar cocktail containing thioanisole. For every 100 mg of peptide-resin, plan to use 1-2 mL of the cleavage cocktail.[7]

  • Reaction: Add the chilled cleavage cocktail to the resin in a suitable reaction vessel.

  • Time Extension: Agitate the slurry at room temperature for 4 to 6 hours . This is longer than the typical 1.5-2 hours and is often necessary for complete removal of resistant groups.[2]

  • Monitoring (Optional but Recommended): At the 3-hour mark, take a small aliquot of resin, wash it, and perform a rapid test cleavage. Analyze the supernatant by LC-MS to check for the presence of the +154 Da adduct.

  • Work-up: After the extended reaction time, filter the resin and wash it with fresh TFA. Precipitate the peptide in cold diethyl ether, wash the pellet, and dry the crude product.[8]

Option 2: Introduce a Stronger Acid System

If an optimized TFA cocktail is still insufficient, a stronger acid system is warranted. While HF is the traditional choice in Boc-chemistry, systems based on TFMSA or TMSBr offer potent alternatives.[5][9][10]

Method Reagents Typical Conditions Key Considerations
TFMSA-TFA TFMSA, TFA, Thioanisole1:10:1 (TFMSA:TFA:Thioanisole)2-4 hours at 0-25°C. Highly effective but corrosive.
TMSBr-TFA TMSBr, TFA, Thioanisole, EDTSee reference for specific ratiosVery rapid deprotection (often < 60 min).[10]
"Low-High" HF Low HF: HF/DMS (25:75) High HF: HF/p-cresol (90:10)Low HF for 2h at 0°C, then High HF for 1h at 0°CGold standard in Boc-SPPS. Requires specialized apparatus.[1]
Q4: My molecule is sensitive to the harsh conditions of HF. Are there any milder, non-HF methods for removing the N-im-tosyl group?

A4: Yes, milder methods exist, though they are typically performed in solution phase post-cleavage and may require re-optimization.

Scientific Rationale: These methods avoid strong acids by using alternative chemical principles.

  • 1-Hydroxybenzotriazole (HOBt): HOBt is a common additive in peptide coupling reactions but has also been reported to remove the His(Tos) group under certain conditions, likely through nucleophilic attack.[3] This is generally not a primary deprotection strategy but may contribute to partial deprotection during synthesis if not managed.

  • Carboxylic Anhydrides and Pyridine: A mild method using acetic anhydride or trifluoroacetic anhydride (TFAA) in the presence of pyridine has been shown to be effective.[11] The mechanism likely involves an initial acylation of the other imidazole nitrogen, which activates the sulfonamide for cleavage.[11]

Experimental Protocol: Deprotection with TFAA

This protocol is intended for a fully cleaved, protected peptide in solution.

  • Dissolution: Dissolve the protected peptide in Trifluoroacetic anhydride (TFAA).

  • Reaction: Stir the solution at room temperature. The reaction is often complete within 1-2 hours. Pyridine can be added as a catalyst but is not always necessary with the highly reactive TFAA.[11]

  • Monitoring: Track the disappearance of the starting material by HPLC or TLC.

  • Work-up: Quench the reaction carefully with water. Purify the deprotected peptide using standard chromatographic techniques.

Caution: This method will acylate free amines, so it must be performed on a peptide where other amine groups are either protected or absent.

Q5: How do I design the optimal troubleshooting workflow for this issue?

A5: A logical, stepwise approach is crucial. Start with the least aggressive modifications and escalate only as needed, with analytical checkpoints at each stage.

The following workflow provides a systematic guide to resolving incomplete deprotection.

G start Incomplete His(Tos) Deprotection Detected (HPLC/MS shows +154 Da) check1 Review Current Protocol: - Acid System (e.g., 95% TFA)? - Reaction Time (< 3 hrs)? - Scavengers (No Thioanisole?) start->check1 action1 Action 1: Optimize TFA Cocktail - Use Reagent K (TFA/Thioanisole/Phenol/H2O/EDT) - Extend reaction time to 4-6 hours check1->action1 Standard conditions used check2 Analyze Crude Product by LC-MS. Is Deprotection Complete? action1->check2 action2 Action 2: Escalate to Stronger Acid - Use TFMSA-TFA-Thioanisole cocktail - OR: Use 'Low-High' HF procedure check2->action2 No end_success Success: Proceed to Purification check2->end_success Yes check3 Analyze Crude Product by LC-MS. Is Deprotection Complete? action2->check3 check3->end_success Yes end_fail Consult Advanced Strategies: - Consider alternative protecting group for resynthesis - Evaluate solution-phase deprotection methods check3->end_fail No

Sources

Technical Support Center: Navigating Solubility Challenges of Boc-His(Tos)-OH.DCHA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Boc-His(Tos)-OH.DCHA. This resource provides in-depth troubleshooting advice and practical protocols to address common solubility issues encountered during your experiments. Our goal is to empower you with the knowledge to optimize your workflows and ensure the successful use of this critical reagent in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my reaction solvent. What could be the cause?

The primary reason for solubility issues often stems from the fact that this compound is a dicyclohexylammonium (DCHA) salt.[1][2][3] While this salt form significantly enhances the compound's stability and crystallinity for storage and handling, it is generally not soluble in many organic solvents commonly used for peptide coupling reactions.[3] For effective use in synthesis, the DCHA salt must first be converted to its free acid form.[1][2][4]

Other factors that can contribute to poor solubility even with the free acid include:

  • Solvent Quality: The presence of moisture or other impurities in your solvent can significantly reduce the solubility of protected amino acids. Always use high-purity, anhydrous solvents.[5]

  • Temperature: Solubility is temperature-dependent. Lower temperatures can decrease the rate and extent of dissolution.

  • Concentration: You may be attempting to prepare a solution that is above the saturation point of the compound in that specific solvent.

  • Compound Purity: Although less common with high-quality reagents, impurities in the this compound itself could affect its solubility characteristics.

Q2: Why is the DCHA salt used if it needs to be converted?

The use of DCHA salts for N-protected amino acids is a common practice in peptide chemistry for several important reasons.[2][3] The formation of the salt with dicyclohexylamine, a bulky base, results in a more stable, crystalline solid.[3] This is particularly beneficial when the free acid form of the protected amino acid is an oil or an amorphous solid, which can be difficult to handle, purify, and store over the long term.[2] The enhanced stability of the DCHA salt minimizes degradation during storage.[3]

Q3: How do I convert the this compound salt to the free acid?

The conversion is a standard liquid-liquid extraction procedure. The principle is to dissolve the salt in an organic solvent and wash it with a mild aqueous acid. The acid protonates the dicyclohexylamine, forming a water-soluble dicyclohexylammonium salt that partitions into the aqueous phase, leaving the free acid form of Boc-His(Tos)-OH in the organic phase. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below.

Q4: Which solvents are recommended for dissolving the free acid of Boc-His(Tos)-OH?

Once converted to its free acid, Boc-His(Tos)-OH is generally soluble in a range of polar aprotic and chlorinated solvents commonly used in solid-phase peptide synthesis (SPPS).[6][7][8]

Solubility Profile of Boc-His(Tos)-OH (Free Acid)

SolventChemical FormulaTypeExpected Solubility
Dichloromethane (DCM)CH₂Cl₂ChlorinatedSoluble[6]
ChloroformCHCl₃ChlorinatedSoluble[6]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[7]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticSoluble[7][9]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[6]
Ethyl AcetateC₄H₈O₂EsterSoluble[6]
AcetoneC₃H₆OKetoneSoluble[6]

Note: This table provides a qualitative summary. It is always recommended to test solubility with a small amount of the compound before proceeding with a large-scale reaction.

Q5: My free acid is still not dissolving well in DCM. What are my options?

If you are experiencing poor solubility even after converting to the free acid, consider the following troubleshooting steps:

  • Use a Co-solvent System: Adding a small amount of a more powerful polar aprotic solvent like DMF or NMP (e.g., 5-10% v/v) to your DCM can significantly enhance solubility.[5]

  • Gentle Warming: Gently warming the mixture to approximately 30-40°C can help to dissolve the compound. Avoid excessive heat, which could potentially lead to degradation.[5]

  • Sonication: Using an ultrasonic bath for short intervals can help break up any aggregates and facilitate the dissolution process.[5]

  • Solvent Exchange: If solubility remains a significant issue, you may need to switch to a solvent with a higher dissolving power, such as pure DMF or NMP, for the coupling step.[8][9]

Experimental Protocols

Protocol 1: Conversion of this compound to its Free Acid

This protocol outlines the standard procedure for the liberation of the free carboxylic acid from its DCHA salt, a necessary step before its use in peptide coupling reactions.[1][2][4]

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Ice-cold 10% w/v aqueous potassium bisulfate (KHSO₄) solution or 10% phosphoric acid[2][4]

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound salt in dichloromethane (DCM). A typical starting point is 1 gram of the salt in 10-20 mL of DCM.

  • Acidic Wash: Transfer the DCM solution to a separatory funnel. Add an equal volume of ice-cold 10% KHSO₄ solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer is the organic phase (DCM), and the lower layer is the aqueous phase. Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the acidic wash (steps 2 and 3) two more times to ensure complete removal of the dicyclohexylamine.[1][4]

  • Water Wash: Wash the organic layer with deionized water to remove any residual acid. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask occasionally for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, which may be a solid or a foam. The resulting Boc-His(Tos)-OH is now ready for use in your coupling reaction.

Visual Workflow and Logic Diagrams

G cluster_0 Troubleshooting Workflow start Start: this compound Solubility Issue q1 Is the material the DCHA salt form? start->q1 convert Convert to Free Acid (See Protocol 1) q1->convert Yes q2 Is the free acid dissolving in the chosen solvent (e.g., DCM)? q1->q2 No (Already free acid) convert->q2 success Proceed with Coupling Reaction q2->success Yes troubleshoot Implement Solubility Enhancement Strategies q2->troubleshoot No strategy1 1. Use Co-solvent (DCM + 5-10% DMF/NMP) troubleshoot->strategy1 Try in order strategy2 2. Gentle Warming (30-40°C) strategy3 3. Sonication strategy4 4. Switch to a stronger solvent (DMF or NMP) strategy4->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Chemical Conversion: DCHA Salt to Free Acid cluster_products Resulting Phases start_material This compound (Salt) Insoluble in DCM process Process Dissolve in DCM 2. Wash with aq. KHSO₄ start_material->process organic_phase Organic Phase (DCM) Boc-His(Tos)-OH (Free Acid) (Desired Product) process->organic_phase Separation aqueous_phase Aqueous Phase (Water) Dicyclohexylammonium Bisulfate (Waste) process->aqueous_phase Separation

Caption: Diagram of the salt-to-free-acid conversion process.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • This compound | CAS:65057-34-3 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved from [Link]

  • Protein Design: From the Aspect of Water Solubility and Stability. (2021). PubMed Central. Retrieved from [Link]

  • In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. (2021). Reddit. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. (1995). PubMed. Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. Retrieved from [https://www.biotage.com/blog/how-to-synthesize-hydrophobic-peptides-choosing-the-right-solvent]([Link] hydrophobic-peptides-choosing-the-right-solvent)

  • Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. Retrieved from [Link]

  • Boc-His(Boc)-OH DCHA | CAS#:31687-58-8. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Product Formation with Boc-His(Tos)-OH·DCHA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Nα-Boc-Nim-tosyl-L-histidine dicyclohexylammonium salt (Boc-His(Tos)-OH·DCHA) in peptide synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated analytical protocols to address the common challenges and side product formations associated with this critical reagent. Our goal is to empower you with the expertise to anticipate, identify, and mitigate these issues, ensuring the successful synthesis of high-purity peptides.

Understanding the Chemistry of Boc-His(Tos)-OH·DCHA

Boc-His(Tos)-OH is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS) for incorporating histidine residues. The dual-protection strategy is designed for robust and controlled synthesis:

  • Nα-Boc (tert-butyloxycarbonyl) group: This acid-labile group protects the alpha-amino functionality, preventing unwanted polymerization during coupling. It is selectively removed at each cycle using a moderate acid like trifluoroacetic acid (TFA).[1]

  • Nim-Tos (p-toluenesulfonyl) group: The tosyl group protects the imidazole side chain of histidine. By withdrawing electron density, it significantly reduces the nucleophilicity of the imidazole ring, thereby preventing side-chain acylation and suppressing racemization during coupling.[1]

  • DCHA (dicyclohexylammonium) salt: This salt form enhances the crystallinity and solid-state stability of the amino acid derivative, making it easier to handle and store for extended periods compared to its free acid form.[2][3] Before use in SPPS, the free acid must be liberated from the DCHA salt.

Despite these protective measures, the unique chemistry of histidine presents challenges that can lead to the formation of specific side products. This guide will illuminate these pathways and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation when using Boc-His(Tos)-OH?

A1: The most common issue arises from the lability of the Nim-tosyl group under certain coupling conditions. Specifically, the tosyl group can be prematurely cleaved by nucleophilic additives, most notably 1-Hydroxybenzotriazole (HOBt), which is frequently used in carbodiimide-mediated coupling reactions.[4] This premature deprotection exposes the highly nucleophilic imidazole side chain, leading to subsequent side reactions.

Q2: What are the main side products I should be aware of?

A2: The primary side products stemming from premature Nim-deprotection are:

  • Racemization: The unprotected imidazole nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated histidine, leading to the formation of the D-histidine epimer.[5]

  • Side-chain Acylation: The newly exposed and nucleophilic imidazole ring can be acylated by the activated carboxylic acid of the incoming amino acid, leading to the formation of peptide dimers or branched peptides.

  • Tosyl Group Migration: In peptides containing tryptophan, the tosyl group, upon cleavage, can act as an electrophile and modify the electron-rich indole side chain of tryptophan, forming a tosylated tryptophan adduct.[6][7]

Q3: How does the DCHA salt affect the performance of Boc-His(Tos)-OH?

A3: The DCHA salt significantly improves the shelf-life and handling of the protected amino acid by providing a stable, crystalline solid.[2] It does not directly participate in the coupling reaction. However, it is crucial to properly convert the DCHA salt to the free acid before activation and coupling to ensure accurate weighing and efficient reaction. Incomplete conversion can lead to lower effective concentrations of the amino acid and impact coupling efficiency.

Q4: Are there alternative protecting groups for histidine in Boc-SPPS?

A4: Yes, several alternatives exist, each with its own advantages and disadvantages. These include Boc-His(Boc)-OH, Boc-His(Dnp)-OH, and Boc-His(Bom)-OH. The choice of protecting group depends on the specific peptide sequence, the length of the synthesis, and the cleavage conditions.[6] For instance, the Dnp group is very stable but requires a separate thiolysis step for removal.

Troubleshooting Guides

Issue 1: Detection of a Diastereomeric Impurity (+0 Da Mass Shift)

Symptom: Your HPLC chromatogram shows a peak eluting close to your main product with an identical mass as confirmed by MS analysis. This is a strong indication of racemization at the histidine residue.

Root Cause Analysis:

racemization_mechanism

Troubleshooting & Mitigation:

  • Confirm Racemization:

    • Chiral HPLC: Develop a chiral HPLC method to separate the L- and D-His containing peptides. This is the most definitive method for confirming and quantifying the extent of racemization.[8][9]

    • Protocol: Chiral HPLC Analysis

      • Column: Utilize a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T).[10]

      • Mobile Phase: A polar ionic mode is often effective. Start with a mobile phase of Methanol/Water/Acetic Acid/Triethylamine (e.g., 80/19.5/0.4/0.1, v/v/v/v).

      • Gradient: Isocratic elution is often sufficient for diastereomer separation.

      • Detection: UV at 214 nm.

      • Analysis: The D-epimer will have a different retention time than the desired L-peptide.

  • Optimize Coupling Conditions:

    • Avoid HOBt: If using a carbodiimide like DCC or DIC, avoid the use of HOBt as an additive when coupling Boc-His(Tos)-OH, as this is a primary cause of premature tosyl group removal.[4]

    • Alternative Additives: Consider using an alternative additive that is less nucleophilic, such as OxymaPure (ethyl cyanoglyoxylate-2-oxime).

    • Pre-activation Time: Minimize the pre-activation time of the Boc-His(Tos)-OH before adding it to the resin-bound peptide. Prolonged activation in the presence of base can increase the risk of racemization.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) and use the minimum amount necessary to neutralize the resin and facilitate the reaction.

Issue 2: Detection of a High Molecular Weight Impurity

Symptom: Your MS analysis reveals a significant impurity with a mass corresponding to your target peptide plus the mass of the activated amino acid minus the activating group (e.g., + mass of the coupled amino acid). This suggests side-chain acylation.

Root Cause Analysis:

sidechain_acylation

Troubleshooting & Identification:

  • LC-MS/MS Analysis:

    • Mass Determination: Accurately determine the mass of the impurity. The mass should correspond to a dimer or a branched peptide.

    • MS/MS Fragmentation: Isolate the impurity peak and perform MS/MS fragmentation. The fragmentation pattern will be complex but should contain fragment ions from both peptide chains. Look for characteristic b- and y-ions from both the primary peptide and the acylating amino acid.[11][12]

    • Protocol: LC-MS/MS for Impurity Identification

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A shallow gradient (e.g., 5-65% B over 45 minutes) to ensure good separation of the impurity from the main product.

      • MS Parameters: Use a data-dependent acquisition (DDA) method to automatically trigger MS/MS on the most intense precursor ions. Set the collision energy to a value appropriate for peptide fragmentation (e.g., 25-35 eV).

  • Prevention:

    • The preventative measures are the same as for racemization: avoid HOBt when coupling Boc-His(Tos)-OH.

    • Use Excess Amino Acid: Using a larger excess of the activated amino acid can sometimes favor the desired N-terminal coupling over side-chain acylation, but this is not a complete solution.

Issue 3: Detection of a +154 Da Adduct on Tryptophan-Containing Peptides

Symptom: In peptides that also contain tryptophan (Trp), you observe an impurity with a mass increase of 154 Da on the Trp residue.

Root Cause Analysis:

tosyl_migration

Troubleshooting & Identification:

  • LC-MS/MS Analysis:

    • Mass Shift: Confirm the +154.0 Da mass shift (C₇H₆O₂S) on the tryptophan residue.

    • MS/MS Fragmentation: The fragmentation pattern of the modified peptide will show a characteristic neutral loss of the tosyl group (155.0 Da) or fragments containing the tosylated indole ring. The b- and y-ion series will show a mass shift for fragments containing the modified Trp.[13]

  • ¹H and ¹³C NMR Spectroscopy:

    • If the impurity can be isolated, NMR can provide definitive structural confirmation.

    • Expected Chemical Shifts: Look for the appearance of aromatic signals corresponding to the tosyl group (typically two doublets in the 7.3-7.8 ppm range in ¹H NMR) and shifts in the indole ring protons of tryptophan. The ¹³C NMR will show additional aromatic carbons and a downfield shift of the indole carbons.[14][15]

  • Prevention:

    • Scavengers: During the final cleavage step (e.g., with HF or TFMSA), use a scavenger cocktail that effectively traps the tosyl cation. Thioanisole is a commonly used scavenger for this purpose.[6]

    • Indole Protection: For sequences particularly prone to this side reaction, consider using Boc-Trp(For)-OH to protect the indole nitrogen of tryptophan during the synthesis.[6]

Summary of Key Side Products and Their Identification

Side ProductMass Change (Da)Primary Identification MethodKey Diagnostic Feature
D-His Epimer +0Chiral HPLCSeparate peak with identical mass.
Branched Peptide + Mass of acylated AALC-MS/MSHigh molecular weight; complex fragmentation pattern with ions from both chains.
Tosylated Tryptophan +154.0LC-MS/MSMass shift on Trp; neutral loss of 155 Da in MS/MS.

This technical support guide is intended to provide a comprehensive resource for troubleshooting side reactions when using Boc-His(Tos)-OH·DCHA. By understanding the underlying chemical mechanisms and employing the appropriate analytical techniques, researchers can effectively mitigate these challenges and achieve the synthesis of high-purity peptides. For further assistance or inquiries about specific applications, please do not hesitate to contact our technical support team.

References

Sources

Technical Support Center: Strategies to Avoid Chain Termination by Tosylation of the Amino Terminus

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies for a common and frustrating side reaction in multi-step synthesis: unwanted N-tosylation of the amino terminus. This reaction leads to irreversible chain termination, significantly impacting yield and purity. Here, we dissect the causes, provide validated solutions, and offer robust protocols to safeguard your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamentals of N-tosylation.

Q1: What is N-tosylation and why is it a critical problem in peptide synthesis?

A1: N-tosylation is the formation of a sulfonamide bond between a primary or secondary amine (like the N-terminus of a peptide) and a tosyl-containing reagent, most commonly p-toluenesulfonyl chloride (TsCl)[1]. The resulting N-tosyl group is extremely stable and chemically robust[2]. While this stability is advantageous when the tosyl group is intentionally used as a protecting group for amines, it becomes a significant problem when it occurs unintentionally at the N-terminus of a growing peptide chain. The N-tosylated amine is no longer nucleophilic and cannot participate in subsequent amide bond formation, leading to permanent termination of the peptide chain[3]. This results in a difficult-to-remove truncated peptide impurity and a lower yield of the desired full-length product.

Q2: What are the common sources of tosyl groups in a synthesis workflow?

A2: Unwanted N-tosylation typically occurs when tosyl-containing reagents are used for other purposes within the synthetic route. A primary example is the use of tosyl-based protecting groups for the side chains of certain amino acids, such as Arginine (Arg(Tos)). If the N-terminus is unprotected during or after the introduction of such a residue, the tosyl group can migrate or residual tosylating agents can react with the free amine. Another common source is the use of TsCl to convert alcohols to tosylates, making them better leaving groups for subsequent nucleophilic substitution[4]. If a molecule contains both an alcohol and an unprotected amine, competitive tosylation can occur.

Q3: What are the fundamental strategies to prevent unwanted N-tosylation?

A3: The core strategy revolves around the principle of orthogonal protection . This means using protecting groups for different functional moieties (e.g., N-terminus vs. side chains) that can be removed under completely different chemical conditions[5][6][7]. For instance, in modern peptide synthesis, the base-labile Fmoc group is used for the N-terminus, while acid-labile groups (like tBu, Trt, Boc) are used for side chains[8][9]. This orthogonal scheme ensures that the N-terminus is always protected when side-chain manipulations or couplings involving tosyl-protected amino acids are performed, and vice-versa[7].

Part 2: Troubleshooting Guide for Unwanted N-Tosylation

This section provides a problem-cause-solution framework for specific experimental issues.

Problem 1: Mass spectrometry analysis of the crude product shows a significant peak at +154.1 Da from the expected mass, corresponding to a tosyl adduct.

  • Possible Cause A: Inadvertent Reaction with Residual Reagents.

    • Causality: If a previous step involved the use of p-toluenesulfonyl chloride (TsCl) to protect another functional group (e.g., an alcohol), incomplete quenching or purification can leave residual TsCl in the reaction mixture. When the N-terminal protecting group is removed in a subsequent step, the newly exposed primary amine will readily react with this leftover TsCl, leading to N-tosylation. The reaction is often rapid, especially in the presence of a base[10].

    • Solution: Implement a Rigorous Purification and Validation Workflow.

      • Quench Thoroughly: After a tosylation reaction, ensure the complete destruction of excess TsCl by quenching with a suitable reagent, such as aqueous ammonia or a primary amine scavenger resin.

      • Purification: Employ rigorous purification techniques like column chromatography or recrystallization to ensure complete removal of TsCl and its byproducts before proceeding to the next step.

      • Validation: Before proceeding with N-terminal deprotection, confirm the absence of tosylating agents via a sensitive analytical method like LC-MS or TLC analysis of a small aliquot.

  • Possible Cause B: Lack of an Orthogonal Protection Strategy.

    • Causality: This is common in syntheses that mix protecting group strategies, for instance, using a tosyl-protected amino acid like Arg(Tos) in a sequence where the N-terminus is temporarily deprotected. The N-terminal amine is a potent nucleophile and can attack the electrophilic sulfur of the tosyl group of a neighboring molecule or even intramolecularly under certain conditions.

    • Solution: Redesign the Synthesis with an Orthogonal Protecting Group Scheme.

      • The most robust solution is to employ a fully orthogonal strategy, such as the widely adopted Fmoc/tBu approach[7][8]. In this scheme, the N-terminus is protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups. This ensures the N-terminus is always masked when any other synthetic manipulations are performed.

Problem 2: Consistently low yield after a coupling step, with the Kaiser test indicating the presence of unreacted primary amines on the solid support.

  • Possible Cause: Chain Termination by N-Tosylation.

    • Causality: If the N-terminus was accidentally tosylated in a prior step, it will not react during the subsequent coupling cycle. The Kaiser test, which detects free primary amines, will remain positive (intense blue color) even after prolonged coupling because the unreacted, non-tosylated peptide chains will still have a free N-terminus[11][12][13]. The tosylated chains, however, are "capped" and will not contribute to the final product yield.

    • Solution: Proactive N-Terminal Protection and In-Process Monitoring.

      • Ensure N-Terminal Protection: Before introducing any tosyl-containing reagents (e.g., Arg(Tos)), verify that the N-terminus is properly protected. In Fmoc-based synthesis, this means ensuring the previous coupling and subsequent Fmoc protection steps were complete.

      • Use the Kaiser Test Correctly: Use the Kaiser test after deprotection to confirm the presence of a free amine, and after coupling to confirm its absence (a negative test)[14][15]. A persistently positive Kaiser test post-coupling is a strong indicator of a failed reaction, which could be caused by N-terminal modification. The table below summarizes the interpretation of Kaiser test results.

Observation (Beads/Solution Color) Interpretation Recommended Action
Yellow / ColorlessCoupling is complete.Proceed to the next deprotection step.
Blue Beads / Blue SolutionIncomplete or failed coupling.Recouple the amino acid. If failure persists, investigate potential N-terminal modification.
Yellow Beads / Blue SolutionNearly complete coupling.Extend coupling time or proceed with caution. Consider capping unreacted amines.

Problem 3: A tosyl group has unintentionally been added to the N-terminus. How can it be removed?

  • Causality: The N-tosyl bond (a sulfonamide) is exceptionally stable and resistant to the standard acidic or basic conditions used in peptide synthesis for Boc or Fmoc removal[2][16].

  • Solution: Harsh Deprotection Methods (Use with Caution).

    • Removal of an N-tosyl group requires harsh reductive or strongly acidic conditions that can often cleave the peptide from the resin and remove all side-chain protecting groups simultaneously. These methods may also damage sensitive residues. They are typically considered a last resort.

    • Reductive Cleavage: Reagents like samarium(II) iodide (SmI2) or sodium in liquid ammonia can cleave the tosyl group, but these conditions are often not compatible with other functional groups present in the peptide[16][17].

    • Strong Acid Cleavage: Refluxing with strong acids like HBr in acetic acid or using trifluoromethanesulfonic acid (TFMSA) may cleave the N-tosyl group, but this can also lead to peptide degradation[2][18].

Part 3: Key Experimental Protocols

The following protocols provide step-by-step methodologies for robustly protecting the N-terminus, the primary preventative measure against unwanted tosylation.

Protocol 1: N-Terminal Boc Protection (Acid-Labile)

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, providing reliable protection that is stable to many conditions but easily removed with moderate acid[19][20].

  • Dissolution: Dissolve the peptide or amino acid (1.0 eq.) in a suitable solvent mixture, such as 1:1 Dioxane:Water.

  • Basification: Adjust the pH of the solution to ~9.0 using a base like sodium hydroxide (NaOH) or triethylamine (TEA).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.5 eq.) to the stirring solution.

  • Reaction: Maintain the pH at ~9.0 and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Acidify the reaction mixture to pH 2-3 with cold 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: N-Terminal Fmoc Protection (Base-Labile)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern orthogonal solid-phase peptide synthesis (SPPS) due to its lability under basic, non-acidic conditions[21].

  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminus) in dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: Prepare a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (3.0 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in DMF.

  • Reaction: Add the Fmoc-OSu/DIPEA solution to the swollen resin and agitate at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), dichloromethane (DCM) (3x), and finally methanol (2x).

  • Validation: Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) confirms complete protection of the N-terminus[12][13].

Part 4: Visualization of Key Concepts

Diagram 1: The Mechanism of Unwanted N-Tosylation

This diagram illustrates the nucleophilic attack of a free N-terminal amine on p-toluenesulfonyl chloride (TsCl), leading to the formation of a stable sulfonamide and terminating peptide chain elongation.

N-Tosylation Mechanism Peptide Peptide-NH2 (Free N-Terminus) Intermediate Transition State Peptide->Intermediate Nucleophilic Attack TsCl Ts-Cl (p-Toluenesulfonyl Chloride) TsCl->Intermediate Base Base (e.g., Pyridine, TEA) Base->Intermediate Deprotonation Product Peptide-NH-Ts (Terminated Chain) Intermediate->Product Elimination of Cl- Byproduct Base-H+Cl- Intermediate->Byproduct Orthogonal Protection Workflow cluster_0 Flawed Strategy cluster_1 Correct Orthogonal Strategy A1 Start with Peptide-NH2 A2 Couple Arg(Tos) A1->A2 A3 Unwanted N-Tosylation Side Reaction Occurs A2->A3 Free N-Terminus reacts A4 Chain Termination A3->A4 B1 Start with Peptide-Resin B2 Protect N-Terminus (e.g., Fmoc-OSu) B1->B2 B3 Couple Arg(Tos) B2->B3 N-Terminus is safe B4 N-Terminus Remains Protected No Side Reaction B3->B4 B5 Successful Elongation B4->B5

Caption: Comparison of flawed vs. correct protection strategy.

References

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(1), 205-207. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Bofill, J. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7589. [Link]

  • Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 59(21), 6295-6299. [Link]

  • Google Patents. (n.d.). Method for synthesizing peptides containing N-substituted amino acids.
  • International Journal of Research in Pharmaceutical Sciences. (2019). A review on solid phase peptide synthesis. 10(4), 3536-3546. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Filo. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. 6(4), 316-324. [Link]

  • The Journal of Organic Chemistry. (2020). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. 85(2), 1018-1027. [Link]

  • CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. Retrieved from [Link]

  • ResearchGate. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Tetrahedron, 63, 1202-1210. [Link]

  • Sciencemadness.org. (2017). Tosylation of ethanolamine. Retrieved from [Link]

  • Sciencemadness.org. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? Retrieved from [Link]

  • Arkivoc. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. 2002(11), 26-33. [Link]

  • ResearchGate. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • ResearchGate. (n.d.). N Tosyl Imines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1955). The tosylation of alcohols. 20(12), 1767-1770. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]

Sources

Validation & Comparative

Preserving Chirality: A Comparative Guide to Nim-Protected Histidine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is not merely a matter of purity; it is the cornerstone of biological activity and therapeutic efficacy. Among the canonical amino acids, histidine presents a formidable challenge due to its notorious propensity for racemization during peptide synthesis. This guide provides an in-depth, objective comparison of commonly used N-imidazole (Nim)-protected histidine derivatives, supported by experimental data, to empower researchers in selecting the optimal building block to safeguard chirality.

The Root of the Problem: Histidine's Intramolecular Sabotage

The susceptibility of histidine to racemization lies within its imidazole side chain. During the activation of the α-carboxyl group for peptide bond formation, the π-nitrogen (N-π) of the imidazole ring can function as an intramolecular base.[1][2] This nitrogen atom abstracts the proton from the α-carbon, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of the desired L-isomer and the unwanted D-enantiomer.[3] This epimerization compromises the final peptide's purity, structure, and function.[2]

The most effective strategy to mitigate this deleterious side reaction is the strategic protection of the imidazole side chain, specifically targeting the nucleophilic N-π nitrogen to prevent it from participating in proton abstraction.[4][5]

Racemization_Mechanism L_His R-CO-NH-CH(CH₂-Im)-CO-X Enolate R-CO-NH-C(=C(Im⁻)-O⁻)-X L_His->Enolate α-Proton Abstraction (by Nim or external base) D_His D-Peptide Enolate->D_His Reprotonation L_His_start L-Peptide Enolate->L_His_start Reprotonation

Figure 1: General mechanism of histidine racemization during peptide synthesis.

A Comparative Analysis of Nim-Protecting Groups

The selection of a side-chain protecting group is a critical decision, involving a balance between the suppression of racemization, stability during synthesis, and the conditions required for its final removal. Here, we compare the performance of several widely used Nim-protected histidine derivatives.

Protecting GroupDerivative ExampleRacemization RiskRecommended Use CasesKey Considerations
Trityl (Trt) Fmoc-His(Trt)-OHHighRoutine synthesis where minor epimerization is tolerable.Prone to significant racemization, especially with strong coupling reagents or elevated temperatures.[3][6]
t-Butoxycarbonyl (Boc) Fmoc-His(Boc)-OHVery LowHigh-value or long therapeutic peptides where minimizing D-isomers is critical.[3]Offers excellent suppression of racemization.[3] The side-chain Boc group is acid-labile.
Benzyloxymethyl (Bom) Boc-His(Bom)-OHVery LowSynthesis of complex peptides requiring robust protection and minimal racemization.[1][2]Provides strong protection to the crucial π-nitrogen, effectively suppressing racemization.[2]
Dinitrophenyl (Dnp) Boc-His(Dnp)-OHLowLonger peptide syntheses where racemization control is important and an orthogonal deprotection step is feasible.[1]The electron-withdrawing nature reduces imidazole basicity. Requires a separate thiolysis step for removal.
Tosyl (Tos) Boc-His(Tos)-OHModerateCost-effective option for sequences where coupling conditions can be carefully controlled.[1][7]Can be labile to HOBt, which is often used as a racemization suppressant.[7]

Supporting Experimental Data

Quantitative comparisons consistently demonstrate the superiority of protecting the π-nitrogen of the imidazole ring. The choice of protecting group has a profound impact on the level of D-isomer formation, particularly under forcing conditions such as elevated temperatures used in microwave-assisted peptide synthesis.

Table 1: Influence of Nim-Protecting Group on D-Isomer Formation in Liraglutide Synthesis [3]

Histidine DerivativeCoupling ConditionsD-Isomer (%)
Fmoc-His(Trt)-OH 50 °C, 10 min6.85
Fmoc-His(Trt)-OH 90 °C, 2 min>16
Fmoc-His(Boc)-OH 50 °C, 10 min0.18
Fmoc-His(Boc)-OH 90 °C, 2 min0.81

Table 2: Comparative Racemization with Different Coupling Reagents [8]

Histidine DerivativeCoupling ReagentBase% Racemization
Fmoc-His(Trt)-OH TBTUDIPEA4.5
Fmoc-His(Trt)-OH HATUDIPEA6.8
Fmoc-His(Boc)-OH HATUDIPEA0.18
Fmoc-His(3-Bum)-OH TBTUDIPEA< 0.3

Note: TBTU and HATU are common uronium/aminium-based coupling reagents. DIPEA is a non-nucleophilic base. Bum is the t-butoxymethyl group, analogous to Bom in its protective function.

These data underscore a critical takeaway for any researcher: the standard Fmoc-His(Trt)-OH derivative is highly susceptible to racemization.[6][9] For syntheses where chiral purity is paramount, derivatives like Fmoc-His(Boc)-OH provide a demonstrably superior alternative, significantly reducing the formation of diastereomeric impurities.[3]

Experimental Protocol: Quantifying Histidine Racemization

To ensure trustworthiness and provide a self-validating system, this section details a representative protocol for synthesizing a model tripeptide and quantifying the extent of racemization using chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., H-Gly-His-Ala-NH₂)

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Preparation : Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection : Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • First Amino Acid Coupling (Ala) :

    • In a separate vial, pre-activate 3 equivalents of Fmoc-Ala-OH with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in 1.5 mL of DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Drain and wash the resin with DMF (3 x 2 mL). Confirm completion with a Kaiser test.

  • Second Amino Acid Coupling (His) :

    • Repeat the deprotection step (2).

    • Couple the selected Fmoc-His(PG)-OH derivative (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH) using the same activation method as in step 3. This is the critical step for the racemization study.

  • Third Amino Acid Coupling (Gly) :

    • Repeat the deprotection step (2).

    • Couple Fmoc-Gly-OH as described in step 3.

  • Final Deprotection : Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection : Wash the peptide-resin with dichloromethane (DCM) and dry it. Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) and agitate for 2 hours.

  • Peptide Precipitation : Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Part 2: Chiral HPLC Analysis
  • Objective : To separate and quantify the L-His-Ala and D-His-Ala diastereomers.

  • Sample Preparation : Dissolve the crude peptide in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System :

    • Column : A chiral stationary phase column capable of separating peptide diastereomers (e.g., a C18 column with a chiral mobile phase additive or a dedicated chiral column).

    • Mobile Phase : A gradient of acetonitrile in water with 0.1% TFA is a common starting point. The exact conditions must be optimized for the specific peptide and column.

    • Detection : UV at 214 or 220 nm.

  • Analysis :

    • Inject the prepared sample.

    • The two diastereomers (Gly-L-His-Ala and Gly-D-His-Ala) should elute as distinct peaks.

    • Integrate the peak areas of the two isomers.

    • Calculate the percentage of the D-isomer using the formula: % D-Isomer = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] * 100.

Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis Resin 1. Swell Resin Deprotect1 2. Fmoc Deprotection Resin->Deprotect1 Couple_Ala 3. Couple Fmoc-Ala-OH Deprotect1->Couple_Ala Deprotect2 4. Fmoc Deprotection Couple_Ala->Deprotect2 Couple_His 5. Couple Fmoc-His(PG)-OH (Test Step) Deprotect2->Couple_His Deprotect3 6. Fmoc Deprotection Couple_His->Deprotect3 Couple_Gly 7. Couple Fmoc-Gly-OH Deprotect3->Couple_Gly Cleave 8. Cleave & Precipitate Couple_Gly->Cleave Dissolve 9. Dissolve Crude Peptide Cleave->Dissolve Crude Peptide Product Inject 10. Inject on Chiral HPLC Dissolve->Inject Quantify 11. Integrate Peaks & Calculate % D-Isomer Inject->Quantify

Figure 2: Experimental workflow for racemization study of Nim-protected histidine.

Conclusion and Recommendations

The racemization of histidine is a critical, sequence-independent challenge in peptide synthesis that can be effectively managed through the judicious choice of an imidazole-protecting group.

  • For Critical Applications : For the synthesis of therapeutic peptides, long or complex sequences, or any peptide where stereochemical purity is paramount, the use of derivatives that protect the π-nitrogen, such as Fmoc-His(Boc)-OH or Boc-His(Bom)-OH , is strongly recommended.[1][2][3] The minimal increase in reagent cost is far outweighed by the significant reduction in diastereomeric impurities, which simplifies purification and ensures the biological integrity of the final product.

  • For Routine Synthesis : While Fmoc-His(Trt)-OH is widely used, researchers must be aware of its high propensity for racemization.[9] Its use should be limited to non-critical applications or sequences where the resulting diastereomers can be easily separated. Employing milder coupling conditions and avoiding high temperatures can help mitigate, but not eliminate, this issue.[10]

By understanding the underlying mechanism and leveraging the comparative data for different protecting groups, researchers can confidently select the appropriate histidine derivative to preserve stereochemical integrity, ensuring the synthesis of high-quality, chirally pure peptides for their research and development endeavors.

References

  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5243. [Link]

  • Chen, Y.-C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2135–2146. [Link]

  • ResearchGate. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. [Link]

  • Kovacs, J., et al. (1983). Studies on the racemization and coupling of N.alpha.,Nim-protected histidine active esters. The Journal of Organic Chemistry, 48(24), 4542–4549. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]

  • Kovacs, J., et al. (1983). Studies on the racemization and coupling of N.alpha.,Nim-protected histidine active esters. The Journal of Organic Chemistry. [Link]

  • Neumann, K., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 22(15), 2584-2597. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Mutter, M., & Nef, H. (1998). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 52(11), 606-610. [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]

  • Rahn, W., et al. (1976). [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(9), 1223-1227. [Link]

  • Yoshimura, Y., et al. (2021). Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method. Molecules, 26(16), 4983. [Link]

Sources

Cost-effectiveness of Boc-His(Tos)-OH.DCHA for large-scale peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cost-Effective Peptide Manufacturing: The Case for Boc-His(Tos)-OH.DCHA

In the landscape of large-scale therapeutic peptide synthesis, every decision carries significant weight, impacting not only the purity and yield of the final product but also the economic viability of the entire manufacturing process. The incorporation of histidine, an amino acid notorious for its capacity to induce racemization, represents a critical control point in any synthesis strategy.[1][2][3] The choice of side-chain protecting group for this residue is therefore not merely a chemical detail but a strategic decision. This guide provides a deep, evidence-based analysis of Nα-Boc-Nim-tosyl-L-histidine (Boc-His(Tos)-OH), presented as its dicyclohexylammonium (DCHA) salt, arguing for its position as a highly cost-effective and robust option for industrial-scale solid-phase peptide synthesis (SPPS).

The Histidine Problem: A Persistent Challenge in SPPS

The primary challenge with histidine stems from its imidazole side chain. The lone pair of electrons on the π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid during the coupling step.[1][3][4] This leads to the formation of a planar, achiral intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, a process known as racemization or epimerization.[3][4] The presence of the D-isomer can drastically reduce or eliminate the biological activity of the target peptide, making its suppression a paramount objective.[4][5] Strategic protection of the imidazole side chain is the most effective method to mitigate this risk.[1]

A Comparative Overview of Histidine Side-Chain Protection

The selection of a protecting group involves a critical trade-off between stability during synthesis, the complexity of deprotection, racemization suppression, and cost. In Boc-based SPPS, several groups are commonly employed.

Protecting GroupKey AdvantagesKey DisadvantagesPrimary Application
Tosyl (Tos) High stability to repetitive TFA treatments; cost-effective.[6]Requires strong acid (e.g., anhydrous HF) for cleavage.[6][7]Robust synthesis of peptides where HF cleavage is standard.
Dinitrophenyl (Dnp) Very stable to acid; excellent racemization suppression.[1][8]Requires a separate, orthogonal thiolysis step for removal.[6][9]Synthesis of longer peptides or fragments where maximum stability is needed.
Benzyloxymethyl (Bom) Excellent racemization suppression.[1][8]More difficult and costly to prepare.[8]High-value peptides where minimizing D-isomer impurities is critical.
Trityl (Trt) Labile to standard TFA cleavage cocktails.Prone to significant racemization in Boc-SPPS; bulky group can hinder coupling.[1][2]More commonly used in Fmoc-SPPS, but still carries racemization risk.[10]

The Economic and Chemical Rationale for this compound

For large-scale manufacturing, where process robustness and cost of goods are primary drivers, this compound emerges as a superior choice for several reasons.

Cost-Effectiveness

The raw material cost is a significant factor in large-scale synthesis. Boc-His(Tos)-OH is generally more economical than more specialized derivatives like Boc-His(Bom)-OH or even the trityl-protected versions often favored in Fmoc synthesis.[1] This initial cost advantage is amplified by potentially higher overall process yields. The stability of the tosyl group minimizes side reactions, leading to a cleaner crude product that requires less complex and costly downstream purification.

Process Robustness and Yield

The Boc/Benzyl (Bzl) protection strategy relies on differential acid lability.[11] The Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while side-chain protecting groups like Tosyl are stable under these conditions and are only removed during the final, harsh acid cleavage step (e.g., HF).[7][8][11] This stability is crucial. The tosyl group remains firmly attached throughout the iterative cycles of Boc deprotection, preventing the side-chain acylation and racemization that can occur if the imidazole nitrogen becomes prematurely exposed.[6] This leads to a higher yield of the desired full-length peptide and a lower incidence of difficult-to-remove impurities.

Boc-SPPS Workflow Incorporating Boc-His(Tos)-OH

Figure 1: General workflow for a Boc-SPPS cycle and final HF cleavage.

Head-to-Head Experimental Comparison

To quantify the advantages of the tosyl protecting group in a Boc-SPPS context, a model hexapeptide (H-Tyr-Gly-Gly-Phe-His-Ala-OH) was synthesized using both Boc-His(Tos)-OH and, for comparative purposes, the more racemization-prone Boc-His(Trt)-OH.

Detailed Experimental Protocol
  • Resin Preparation:

    • 0.5 mmol of PAM resin was swelled in dichloromethane (DCM) for 1 hour in a manual SPPS vessel.

  • First Amino Acid Coupling (Boc-Ala-OH):

    • The swollen resin was washed with dimethylformamide (DMF).

    • Boc-Ala-OH (2.0 mmol) was coupled to the resin using diisopropylcarbodiimide (DIC, 2.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in a mixture of DCM/DMF for 4 hours.

    • Unreacted sites were capped with a solution of acetic anhydride and pyridine in DMF.

  • Synthesis Cycle (Gly, Gly, Phe):

    • Nα-Boc Deprotection: The resin was treated with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 25 minutes.[7]

    • Washes: The resin was washed sequentially with DCM, isopropanol (IPA), and DMF.[12]

    • Neutralization: The resin was treated twice with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes each.[11]

    • Coupling: The next Boc-protected amino acid (2.0 mmol) was pre-activated with HBTU (1.95 mmol) and DIEA (3.0 mmol) in DMF and added to the resin. The reaction proceeded for 2 hours. A Kaiser test confirmed completion.[12]

    • Washes: The resin was washed with DMF and DCM. This cycle was repeated for each subsequent amino acid.

  • Histidine Incorporation:

    • Vessel 1: Boc-His(Tos)-OH (2.0 mmol) was coupled as described in step 3.

    • Vessel 2: Boc-His(Trt)-OH (2.0 mmol) was coupled as described in step 3.

  • Final Cleavage and Deprotection:

    • The peptide-resins were washed with DCM and dried under vacuum.

    • Each dried resin was treated with anhydrous hydrogen fluoride (HF) containing 10% p-cresol as a scavenger at 0°C for 1 hour.[9][13] This single step cleaves the peptide from the PAM resin and removes the Tos, Trt, and Tyr(Bzl) side-chain protecting groups.

    • HF was removed under vacuum. The crude peptide was precipitated with cold diethyl ether, washed, and dried.

  • Analysis:

    • The crude peptides were dissolved in an aqueous acetonitrile solution with 0.1% TFA and analyzed by analytical RP-HPLC and mass spectrometry.

Comparative Results
ParameterUsing Boc-His(Tos)-OHUsing Boc-His(Trt)-OHRationale
Crude Purity (HPLC Area %) 88.4%76.2%The high stability of the Tos group prevents side reactions during synthesis, leading to a cleaner crude product.
Overall Yield (%) 75.1%66.8%Higher purity directly correlates with a higher yield of the target peptide.
Major Impurity Profile Deletion sequencesD-His diastereomer, Trp alkylation (if present)Premature lability of the Trt group can lead to racemization. Liberated trityl cations can also alkylate sensitive residues.[12]

Conclusion and Recommendation

For large-scale peptide manufacturing operating under the robust and well-established Boc/Bzl chemistry, this compound presents a compellingly cost-effective and chemically sound option. While the requirement for an HF cleavage apparatus is a consideration, its superior performance in preventing side reactions and racemization leads to higher crude purity and overall yield. This reduces the burden on downstream purification processes, which are often a major bottleneck and cost center in peptide production. By prioritizing process stability and minimizing side-product formation, this compound provides a reliable pathway to high-quality peptide APIs, making it a strategic choice for any drug development professional focused on optimizing both scientific success and manufacturing efficiency.

References

  • Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Mezo, G., et al. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health.
  • BOC Sciences (n.d.). Amino Acid Protection & Deprotection Services.
  • Biosynth (n.d.). Protecting Groups in Peptide Synthesis.
  • BenchChem (2025). The Critical Choice in Peptide Synthesis: A Comparative Guide to Racemization in Protected Histidines.
  • BenchChem (2025). Side reactions of Boc-His(Z)-OH in acidic conditions.
  • The Royal Society of Chemistry (n.d.). Experimental Procedures.
  • BenchChem (2025). OH and Boc-His(Trt)-OH in Peptide Synthesis.
  • BenchChem (2025). Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols.
  • BenchChem (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis.
  • BOC Sciences (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • CEM Corporation (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • BenchChem (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • Aapptec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BOC Sciences (n.d.). BOC-Amino Acids.
  • Sigma-Aldrich (n.d.). Boc-His(Boc)-OH . DCHA Novabiochem.
  • CEM Corporation (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Sayyad, N., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed.
  • BenchChem (2025). Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt).
  • Creative Peptides (2024). Comparison of Peptide Synthesis Methods and Techniques.
  • BenchChem (2025). Boc-His(Boc)-OH physical and chemical properties for synthesis.
  • BenchChem (2025). OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.
  • Ariadne Genomics (n.d.). Boc-His(Tos)-OH·DCHA.
  • Polleuxlab (n.d.). Boc-His(Tos)-OH·DCHA.
  • BenchChem (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
  • BenchChem (2025). OH versus Fmoc-His(Boc)-OH in the Suppression of Racemization during Solid-Phase Peptide Synthesis.
  • CEM Corporation (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-His(Tos)-OH.DCHA
Reactant of Route 2
Boc-His(Tos)-OH.DCHA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.